Azido-PEG12-acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFODOGACDHUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azido-PEG12-acid: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG12-acid is a discrete polyethylene glycol (dPEG®) linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its heterobifunctional nature, featuring a terminal azide group and a carboxylic acid, allows for the sequential and orthogonal conjugation of a wide range of molecules. The hydrophilic 12-unit polyethylene glycol chain enhances solubility and reduces steric hindrance, making it an ideal spacer for constructing complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols involving this compound, offering a valuable resource for researchers in the life sciences.
Introduction
In the pursuit of targeted therapeutics and advanced diagnostics, the ability to selectively link different molecular entities is paramount. Heterobifunctional linkers are indispensable tools in this endeavor, and this compound stands out due to its unique combination of functionalities. The azide terminus allows for highly specific and efficient "click chemistry" reactions, while the carboxylic acid provides a versatile handle for amide bond formation with primary amines. The well-defined PEG12 spacer not only improves the aqueous solubility of the resulting conjugates but also provides a flexible linkage that can be crucial for maintaining the biological activity of the conjugated molecules. This guide will delve into the technical specifications of this compound, its diverse applications, and provide detailed experimental protocols for its use in key bioconjugation techniques.
Core Properties and Specifications
This compound is a monodisperse compound, ensuring batch-to-batch consistency and simplifying the characterization of its conjugates. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C27H53N3O14 | [1] |
| Molecular Weight | 643.7 g/mol | [1] |
| CAS Number | 1167575-20-3 | [1] |
| Purity | Typically ≥95% | [1][2] |
| Appearance | Colorless to pale yellow oil or solid | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protected from light and moisture |
Key Applications
The unique architecture of this compound lends itself to a wide array of applications in biomedical research and drug development.
Antibody-Drug Conjugates (ADCs)
This compound can be utilized as a linker in the synthesis of ADCs, connecting a cytotoxic payload to a monoclonal antibody. The carboxylic acid can be activated and reacted with lysine residues on the antibody, while the azide can be used to attach the drug via click chemistry. The PEG spacer enhances the solubility and stability of the ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is an ideal linker for PROTAC synthesis, connecting the target-binding ligand and the E3 ligase-binding ligand. The PEG chain provides the necessary length and flexibility for the formation of a stable ternary complex.
Surface Functionalization of Nanoparticles
The carboxylic acid end of this compound can be used to functionalize the surface of amine-modified nanoparticles. The terminal azide then provides a handle for the subsequent attachment of targeting ligands, imaging agents, or therapeutic molecules via click chemistry, creating multifunctional nanomedicines.
Peptide and Protein Modification
This compound can be conjugated to peptides and proteins to enhance their therapeutic properties. PEGylation, the process of attaching PEG chains, can improve a biomolecule's solubility, increase its stability against enzymatic degradation, and prolong its circulation half-life.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Amide Bond Formation: Conjugation of this compound to an Elastin-Like Polymer (ELP)
This protocol describes the modification of an elastin-like polymer (ELP) with azide functional groups using this compound and HATU as a coupling agent.
Materials:
-
Elastin-Like Polymer (ELP)
-
This compound
-
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)
-
4-methylmorpholine (NMM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
ELP Solution Preparation: Dissolve lyophilized ELP in anhydrous DMSO at a concentration of 75 mg/mL and stir for 10 minutes. Add an equal volume of anhydrous DMF and continue stirring for an additional 10 minutes.
-
Azide Solution Preparation: In a separate flask, dissolve this compound (2 equivalents per ELP amine) in the same volume of DMF as used for the ELP.
-
Activation of Carboxylic Acid: To the this compound solution, quickly add HATU (1.1 equivalents per azide) and NMM (2.5 equivalents per azide). Allow the activation reaction to proceed for 10 minutes.
-
Conjugation Reaction: Slowly add the activated azide solution to the ELP solution over a period of 10 minutes while stirring.
-
Reaction Incubation: Allow the reaction to proceed for 48 hours at room temperature with continuous stirring.
-
Purification: Purify the resulting Azido-PEG12-ELP conjugate by dialysis against deionized water to remove unreacted reagents and byproducts.
-
Lyophilization: Lyophilize the purified conjugate to obtain a solid product.
Characterization:
-
Confirm the successful conjugation and the presence of the azide group using Fourier-transform infrared (FTIR) spectroscopy, looking for the characteristic azide stretch at approximately 2100 cm⁻¹.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A General Protocol
This protocol outlines a general procedure for the "click" reaction between an azide-functionalized molecule (e.g., Azido-PEG12-conjugate) and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Reactant Preparation: Dissolve the azide-functionalized molecule and the alkyne-containing molecule in a suitable solvent system (e.g., a 1:1 mixture of DMSO and water).
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water. If using, also prepare a stock solution of TBTA in DMSO.
-
Reaction Setup: In a reaction vessel, combine the azide and alkyne solutions.
-
Initiation of Click Reaction: Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. If using TBTA, it can be pre-mixed with the CuSO₄ solution.
-
Reaction Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours but can be left overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Once the reaction is complete, purify the triazole-linked product using an appropriate method, such as column chromatography or high-performance liquid chromatography (HPLC).
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships involving this compound.
Caption: General workflow for a two-step bioconjugation using this compound.
Caption: Mechanism of action for a PROTAC utilizing an this compound linker.
Conclusion
This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its well-defined structure, heterobifunctional reactivity, and the beneficial properties of the PEG spacer make it an invaluable component in the construction of sophisticated bioconjugates. The ability to perform sequential, orthogonal ligations with high efficiency opens up a vast design space for novel therapeutics and diagnostics. As the demand for targeted and personalized medicine grows, the utility of precisely engineered linkers like this compound will undoubtedly continue to expand, driving innovation in the life sciences.
References
An In-Depth Technical Guide to Azido-PEG12-acid: Structure, Properties, and Applications in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG12-acid, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in "click chemistry" and the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual workflows are provided to facilitate its practical implementation in a research setting.
Core Chemical and Physical Properties
This compound is a versatile chemical tool characterized by a terminal azide group and a carboxylic acid, separated by a 12-unit polyethylene glycol (PEG) spacer. This structure imparts unique properties that are highly valuable in bioconjugation and drug development. The azide group serves as a reactive handle for bioorthogonal "click chemistry" reactions, while the carboxylic acid allows for straightforward conjugation to primary amines. The hydrophilic PEG linker enhances the solubility and reduces the immunogenicity of the resulting conjugates.[1]
Chemical Structure and Identifiers
The fundamental structure of this compound consists of an azide (N₃) group at one terminus and a carboxylic acid (-COOH) group at the other, connected by a discrete chain of twelve ethylene glycol units.
Molecular Formula: C₂₇H₅₃N₃O₁₄[2]
Molecular Weight: 643.72 g/mol [3]
CAS Number: 1167575-20-3[2]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. The PEG spacer plays a crucial role in its solubility and stability.
| Property | Value | References |
| Appearance | White to off-white powder or chunks | [4] |
| Purity | >98% | |
| Solubility | Soluble in Water, DMSO, DCM, DMF, Methylene chloride, Acetonitrile, DMAC | |
| Storage Conditions | Store at -20°C, protected from light and moisture. | |
| Stability | PEG compounds are generally stable. Aging can be accelerated by elevated temperature, light, and oxygen. For long-term stability, storage at -20°C is recommended. The azide group is thermally and chemically stable under most ambient laboratory conditions but should be shielded from prolonged light and heat exposure. |
Key Applications in Research and Drug Development
This compound is a valuable reagent in a variety of applications, primarily revolving around the covalent modification of biomolecules.
Bioconjugation via Click Chemistry
The terminal azide group of this compound enables its participation in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility, allowing for the precise attachment of this compound to alkyne-modified molecules such as proteins, peptides, and nucleic acids.
Development of PROTACs
This compound is frequently employed as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The general workflow for synthesizing a PROTAC using this compound is depicted in the diagram below.
Experimental Protocols
The following are generalized protocols for the two primary reaction types involving this compound. It is crucial to optimize these protocols for specific applications.
Protocol for Amine Conjugation via Carboxylic Acid Activation
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule, such as a protein or peptide.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, for forming a more stable active ester)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.2-8.0
-
Quenching Buffer: Tris-HCl or glycine solution
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Dissolve Reagents:
-
Dissolve the amine-containing molecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO, DMF) or directly in the reaction buffer if solubility allows.
-
Prepare fresh stock solutions of EDC and NHS in the reaction buffer or an appropriate organic solvent.
-
-
Activation of Carboxylic Acid (optional but recommended):
-
To form a more stable NHS ester, pre-activate the this compound by reacting it with a molar excess of EDC and NHS for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated this compound (or a mixture of this compound and EDC) to the solution of the amine-containing molecule. A molar excess of the PEG linker is typically used.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
(Optional) Add a quenching buffer to consume any unreacted activated carboxylic acids.
-
-
Purification:
-
Remove unreacted this compound and coupling reagents using dialysis, size-exclusion chromatography, or another suitable purification method.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS), SDS-PAGE, or HPLC.
-
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between an azide-functionalized molecule (prepared using the protocol above) and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (or other reducing agent)
-
Copper ligand (e.g., THPTA, TBTA) (optional but recommended to stabilize the Cu(I) and protect biomolecules)
-
Reaction Buffer: PBS or other biocompatible buffer
-
Purification system
Procedure:
-
Prepare Reagents:
-
Dissolve the azide- and alkyne-containing molecules in the reaction buffer.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in water or a suitable buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide- and alkyne-functionalized molecules.
-
If using a ligand, pre-mix the CuSO₄ and the ligand.
-
Add the CuSO₄ (or the pre-mixed catalyst) to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other analytical techniques.
-
-
Purification:
-
Purify the resulting conjugate to remove the copper catalyst and unreacted starting materials using an appropriate method such as size-exclusion chromatography or affinity chromatography.
-
-
Characterization:
-
Confirm the formation of the triazole linkage and the purity of the conjugate using MS, HPLC, and/or other relevant analytical methods.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for labeling an antibody with a fluorescent dye using this compound as a linker, followed by purification and characterization.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and the life sciences. Its well-defined structure, favorable physicochemical properties, and dual-functional nature make it an ideal linker for a wide range of bioconjugation applications. The ability to perform efficient and specific "click" reactions, combined with the benefits of a hydrophilic PEG spacer, ensures its continued importance in the development of advanced therapeutics, diagnostics, and research reagents. This guide provides the foundational knowledge and protocols to effectively utilize this compound in various research endeavors.
References
- 1. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound, 1167575-20-3 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Poly(ethylene glycol) a-hydroxy-o-azido terminated average Mn 5,000 PEG-Azide [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG12-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document offers detailed experimental protocols, data presentation in structured tables, and visualizations of the key processes to aid researchers in the successful production of this important chemical entity.
Introduction
This compound is a valuable crosslinking reagent featuring a terminal azide group and a carboxylic acid, separated by a 12-unit polyethylene glycol (PEG) spacer. The azide functionality allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), providing a highly efficient and specific method for conjugation to alkyne-containing molecules. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugates while reducing immunogenicity.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a commercially available Boc-protected amino-PEG12-acid. The general synthetic approach involves the diazotization of the terminal amine followed by substitution with an azide group.
Synthetic Pathway
The reaction proceeds through the formation of a diazonium salt intermediate from the primary amine, which is then displaced by the azide nucleophile.
Experimental Protocol
Step 1: Deprotection of Boc-NH-PEG12-COOH
-
Dissolve Boc-NH-PEG12-COOH (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene (3x) to ensure complete removal of TFA.
-
The resulting crude amino-PEG12-acid is used in the next step without further purification.
Step 2: Diazotization and Azidation
-
Dissolve the crude amino-PEG12-acid in 0.5 M HCl (aq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO2) (1.2 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve sodium azide (NaN3) (1.5 eq) in water.
-
Add the sodium azide solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Quantitative Data for Synthesis
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Boc-NH-PEG12-COOH | 1.0 | 737.9 | (e.g., 5.0 g) |
| Trifluoroacetic Acid | Excess | 114.02 | (e.g., 20 mL) |
| Dichloromethane | Solvent | 84.93 | (e.g., 20 mL) |
| Sodium Nitrite | 1.2 | 69.00 | (e.g., 0.56 g) |
| Sodium Azide | 1.5 | 65.01 | (e.g., 0.66 g) |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | |
| This compound | 649.7 | 4.40 |
| Parameter | Value |
| Reaction Time | 14-16 hours |
| Reaction Temperature | 0 °C to Room Temp. |
| Crude Yield | ~90% |
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials, byproducts, and residual reagents. A combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC) is recommended for achieving high purity.
Purification Workflow
The purification process involves an initial clean-up by column chromatography followed by a final polishing step using preparative HPLC.
An In-depth Technical Guide to the Mechanism and Application of Azido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG12-acid is a heterobifunctional linker that has become an invaluable tool in the field of bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal azide group, a flexible 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for covalently linking molecules of interest. This guide delves into the core mechanism of action of this compound, provides quantitative data on its key reactions, details experimental protocols, and visualizes the intricate pathways and workflows involved in its application.
The PEG spacer is a critical component, enhancing the aqueous solubility of the resulting conjugate and reducing its immunogenicity. The terminal functional groups—the azide and the carboxylic acid—allow for sequential or orthogonal conjugation to other molecules through two distinct and highly efficient chemical reactions: "click chemistry" and amide bond formation.
Core Mechanism of Action
The utility of this compound stems from the reactivity of its two terminal functional groups, enabling the precise and stable linkage of biomolecules.
The Azide Group: A Gateway to "Click Chemistry"
The azide (N₃) group is a key player in bioorthogonal chemistry, most notably in the azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." These reactions are characterized by their high yields, specificity, and biocompatibility. This compound can participate in two main types of azide-alkyne cycloadditions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole ring.[1][2] The reaction is highly efficient and is often the method of choice for conjugations where the presence of a copper catalyst is tolerable.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of a copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne (e.g., DBCO or BCN). The inherent ring strain of the cyclooctyne drives the reaction with the azide to form a stable triazole linkage without the need for a metal catalyst.[2][3]
The Carboxylic Acid Group: Formation of Stable Amide Bonds
The carboxylic acid (-COOH) terminus provides a reactive handle for forming stable amide bonds with primary or secondary amines. This reaction is typically facilitated by the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxylic acid, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This intermediate then readily reacts with an amine-containing molecule to form a robust amide linkage.
Applications in Advanced Therapeutics
The dual reactivity of this compound makes it an ideal linker for constructing complex therapeutic modalities like PROTACs and ADCs.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker like this compound. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
ADCs (Antibody-Drug Conjugates)
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. This compound can be used to link the cytotoxic drug to the antibody. The antibody directs the ADC to cancer cells expressing a specific antigen on their surface. Following binding, the ADC is internalized, and the cytotoxic payload is released, leading to cancer cell death.
Quantitative Data on Key Reactions
The efficiency and kinetics of the conjugation reactions are critical for successful bioconjugation. The following tables summarize quantitative data for CuAAC, SPAAC, and EDC/NHS coupling reactions involving PEG linkers. While this data is not exclusively for this compound, it provides a strong indication of the expected performance.
| Parameter | Value | Conditions | Reference(s) |
| Typical Yield | >90% (often quantitative) | Aqueous buffers, room temperature | |
| Reaction Time | 1-2 hours | Reactant concentrations >10 µM | |
| Second-Order Rate Constant | 10 to 10⁴ M⁻¹s⁻¹ | Aqueous environments | |
| Copper Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) | In situ generation of Cu(I) | |
| Ligand | THPTA or TBTA (optional but recommended) | Protects biomolecules and accelerates reaction |
Table 1: Quantitative Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers
| Parameter | Value | Conditions | Reference(s) |
| Typical Yield | High to quantitative | Dependent on cyclooctyne and reaction conditions | |
| Reaction Time | Minutes to hours | Dependent on the strain of the cyclooctyne | |
| Second-Order Rate Constant | 1.2 x 10⁻³ to >1 M⁻¹s⁻¹ | Dependent on the specific strained alkyne used | |
| Common Cyclooctynes | DBCO, BCN, DIBO | Choice depends on desired kinetics and stability | |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | Dependent on the solubility of the reactants |
Table 2: Quantitative Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG Linkers
| Parameter | Value | Conditions | Reference(s) |
| Activation Time | ~15 minutes | Room temperature | |
| Conjugation Time | ~2 hours | Room temperature | |
| Optimal pH for Activation | 4.5 - 7.2 | MES buffer is commonly used | |
| Optimal pH for Conjugation | 7.0 - 8.0 | PBS buffer is commonly used | |
| Molar Ratio (EDC:NHS:Acid) | Variable, often 2:1:1 to 10:4:1 | Optimization may be required |
Table 3: Quantitative Data for EDC/NHS Coupling with PEG-Carboxylic Acids
Experimental Protocols
Detailed methodologies for the key reactions involving this compound are provided below. These are generalized protocols and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Degassed water
Procedure:
-
Prepare stock solutions of all reagents in degassed water or a suitable organic solvent like DMSO.
-
In a reaction vial, combine the this compound and the alkyne-functionalized molecule in the reaction buffer.
-
Prepare a premix of CuSO₄ and the ligand (THPTA or TBTA) at a 1:5 molar ratio.
-
Add the copper/ligand premix to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. A 5- to 10-fold molar excess of sodium ascorbate over copper is recommended.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Once complete, the reaction can be quenched by adding a chelating agent like EDTA, and the product purified by a suitable method (e.g., size-exclusion chromatography, dialysis).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)
-
Reaction buffer (e.g., PBS, pH 7.4) or a suitable organic solvent (e.g., DMSO, DMF)
Procedure:
-
Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent.
-
Mix the reactants, typically using a slight molar excess of one reactant.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by an appropriate analytical technique.
-
Purify the conjugate using a suitable method to remove any unreacted starting materials.
Protocol 3: EDC/NHS Coupling to an Amine-Containing Molecule
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Dissolve the this compound in the activation buffer.
-
Add EDC and NHS to the solution. A molar excess of EDC and NHS over the carboxylic acid is typically used.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
Immediately add the amine-containing molecule, dissolved in the coupling buffer, to the activated this compound.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters.
-
Purify the final conjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows.
Conclusion
This compound is a powerful and versatile chemical tool for the synthesis of complex bioconjugates. Its well-defined structure and dual-functional nature allow for precise control over the conjugation process, making it a linker of choice in the development of next-generation therapeutics. Understanding its core mechanism of action, the quantitative aspects of its reactivity, and the specific protocols for its use is essential for researchers and scientists aiming to leverage its full potential in drug discovery and development. The ability to create stable, soluble, and effective PROTACs and ADCs using this compound highlights its significant contribution to advancing targeted therapies.
References
An In-depth Technical Guide to Azido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on Azido-PEG12-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group and a carboxylic acid connected by a hydrophilic 12-unit polyethylene glycol (PEG) spacer, enables the precise and efficient linkage of diverse molecular entities.
Core Molecular Information
This compound is a monodisperse PEG linker, meaning it has a defined molecular weight and structure, which is crucial for the synthesis of well-defined bioconjugates. The hydrophilic PEG chain enhances the solubility of the resulting conjugate in aqueous media.[1][2]
| Property | Value | Reference |
| Chemical Formula | C27H53N3O14 | [1][3] |
| Molecular Weight | 643.7 g/mol | [1] |
| Alternate MW | 643.72 g/mol | |
| CAS Number | 1167575-20-3 |
Chemical Reactivity and Applications
The utility of this compound stems from its two distinct reactive termini:
-
Azide Group (N3): This functional group is primarily used in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage with molecules containing a terminal alkyne. The azide can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, which is a copper-free click chemistry variant.
-
Carboxylic Acid Group (-COOH): This group can be activated to react with primary amines (-NH2), which are abundant in biomolecules like proteins (e.g., on lysine residues). This reaction, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS), results in a stable amide bond.
This dual reactivity makes this compound an ideal linker for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and pegylated proteins or peptides.
Experimental Protocols
The following are generalized protocols for the two primary conjugation reactions involving this compound. Optimization may be required for specific applications.
1. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide group of this compound to an alkyne-modified molecule (e.g., a protein or oligonucleotide).
Materials:
-
This compound
-
Alkyne-modified molecule
-
Copper (II) Sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO or other suitable organic solvent
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA ligand in water.
-
-
Reaction Setup:
-
In a microfuge tube, combine the alkyne-modified molecule with a desired molar excess of this compound in the reaction buffer.
-
Add the THPTA ligand solution to the reaction mixture.
-
Add the CuSO4 solution to the mixture and vortex briefly.
-
To initiate the reaction, add the freshly prepared Sodium Ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction should be protected from light.
-
-
Purification:
-
The resulting conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or ethanol precipitation for oligonucleotides.
-
2. Protocol for Carboxylic Acid-Amine Coupling via EDC/NHS Chemistry
This protocol details the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine, Tris, or glycine)
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the solution. A typical molar ratio is a 2-5 fold excess of EDC and NHS over the carboxylic acid.
-
Incubate for 15 minutes at room temperature to form the semi-stable NHS ester.
-
-
Conjugation to Amine:
-
Immediately add the amine-containing molecule to the activated this compound solution.
-
If necessary, adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer to facilitate the reaction with the primary amine.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching:
-
(Optional) Quench any unreacted NHS esters by adding a quenching solution like hydroxylamine to a final concentration of 10 mM.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as desalting columns or dialysis to remove excess reagents and byproducts.
-
Visualizing the Bioconjugation Workflow
The following diagram illustrates a typical workflow for using this compound to link a protein to a small molecule drug.
Caption: Workflow for protein-drug conjugation using this compound.
References
The Pivotal Role of the Azide Group in Azido-PEG12-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG12-acid is a heterobifunctional linker that has become an indispensable tool in modern chemical biology, drug delivery, and bioconjugation. This guide delves into the core functionalities of this reagent, with a particular focus on the pivotal role of its azide group. The azide moiety serves as a versatile chemical handle for "click chemistry," enabling the efficient and specific covalent attachment of this compound to a wide array of biomolecules and surfaces. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for key applications, quantitative data for reaction optimization, and visual workflows to facilitate a deeper understanding of its utility in research and development.
Core Components and Their Functions
This compound is comprised of three key components: an azide group (N₃), a polyethylene glycol (PEG) linker with 12 ethylene glycol units, and a terminal carboxylic acid (-COOH). Each of these components imparts unique and advantageous properties to the molecule.
-
The Azide Group (N₃): The Engine of "Click Chemistry" The azide group is a compact, stable, and bioorthogonal functional group, meaning it does not readily react with most biological molecules, ensuring high specificity in complex biological environments.[1] Its primary role is to participate in highly efficient and selective cycloaddition reactions with alkynes, a cornerstone of "click chemistry."
-
The PEG12 Linker: The Solubility and Spacing Modulator The polyethylene glycol linker is a hydrophilic and flexible chain that confers several beneficial properties. It enhances the aqueous solubility of the molecule and any conjugate it forms, which is particularly advantageous when working with hydrophobic drugs or proteins.[2] The 12-unit length of the PEG chain provides a significant spacer arm, which can reduce steric hindrance between conjugated molecules, thereby preserving their biological activity.
-
The Carboxylic Acid Group (-COOH): The Versatile Anchor The terminal carboxylic acid provides a secondary point of conjugation. It can be readily activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine residues), forming stable amide bonds. This dual functionality allows for a modular approach to bioconjugation.
The Azide Group in Action: Click Chemistry
The azide group's utility is most prominently showcased in its participation in azide-alkyne cycloaddition reactions. These reactions are characterized by their high yields, mild reaction conditions, and exceptional specificity. Two main variants of this reaction are widely used:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the "gold standard" of click chemistry, involving the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[3]
Reaction Mechanism: The copper(I) catalyst is believed to form a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to yield the triazole product.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition was developed.[3] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with the azide without the need for a catalyst.[4]
Reaction Mechanism: The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed readily at physiological temperatures.
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and efficiency with biocompatibility. The following tables provide a summary of typical quantitative data for these reactions.
Table 1: Comparative Analysis of CuAAC and SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne |
| Alkyne Reactant | Terminal or internal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
| Side Reactions | Potential for oxidative homocoupling of alkynes | Cyclooctynes can be prone to side reactions if highly unstable |
Table 2: Typical Yields for CuAAC Reactions with Various Azides
| Azide Type | Alkyne Partner | Catalyst/Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Alkyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | 25 | 1-4 | >95 |
| Aryl Azide | Propargyl Alcohol | CuI/DIPEA | CH₃CN | 25 | 2-6 | >90 |
| PEGylated Azide | Alkyne-modified protein | CuSO₄/TBTA | PBS | 25-37 | 4-12 | Variable (protein dependent) |
Note: Yields for protein conjugations are highly dependent on the specific protein, number of available reaction sites, and reaction conditions.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol for Antibody Conjugation using this compound and SPAAC
This protocol describes the labeling of an antibody with a DBCO-functionalized molecule using this compound as a linker.
Materials:
-
Antibody (1-5 mg/mL in PBS, pH 7.4)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
DBCO-functionalized molecule (e.g., DBCO-fluorophore)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and NHS in anhydrous DMF at a 1:1.2 molar ratio.
-
Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS ester.
-
-
Antibody Modification with Azide Linker:
-
Exchange the antibody into a carbonate/bicarbonate buffer (pH 8.5-9.0) using a desalting column.
-
Add a 10- to 20-fold molar excess of the activated Azido-PEG12-NHS ester to the antibody solution.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
Remove excess, unreacted linker by SEC using PBS (pH 7.4) as the mobile phase.
-
-
SPAAC Reaction:
-
To the azide-modified antibody, add a 3- to 5-fold molar excess of the DBCO-functionalized molecule.
-
Incubate for 4-12 hours at room temperature or 37°C.
-
The reaction can be monitored by SDS-PAGE or UV-Vis spectroscopy if the DBCO-molecule is a fluorophore.
-
-
Purification and Characterization:
-
Purify the final antibody conjugate using SEC to remove any unreacted DBCO-molecule.
-
Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling.
-
Protocol for Cell Surface Labeling
This protocol outlines the metabolic labeling of cell surface glycans with an azide-modified sugar, followed by reaction with a DBCO-functionalized probe. While this protocol doesn't directly use this compound, the principle of using the azide for click chemistry is the same.
Materials:
-
Cells in culture
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-fluorophore
-
Cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of 25-50 µM Ac₄ManNAz for 2-3 days. This will incorporate azido-sialic acids onto the cell surface glycans.
-
-
Cell Harvesting and Washing:
-
Harvest the cells and wash them three times with cold PBS to remove any unincorporated Ac₄ManNAz.
-
-
SPAAC Reaction:
-
Resuspend the cells in PBS containing 10-50 µM of the DBCO-fluorophore.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing and Analysis:
-
Wash the cells three times with cold PBS to remove any unreacted DBCO-fluorophore.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.
-
Mandatory Visualizations
The following diagrams illustrate key workflows involving the azide functionality of linkers like this compound.
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Antibody-drug conjugate synthesis via SPAAC.
Conclusion
The azide group is the cornerstone of this compound's utility in modern bioconjugation and drug development. Its ability to participate in highly efficient and specific "click chemistry" reactions provides a robust and versatile method for covalently linking molecules. When combined with the beneficial properties of the PEG linker and the secondary conjugation point of the carboxylic acid, this compound offers researchers a powerful tool for constructing complex biomolecular architectures with precision and control. This guide has provided the foundational knowledge, practical protocols, and visual aids to empower researchers to effectively harness the potential of this compound in their scientific endeavors.
References
An In-depth Technical Guide to the Carboxylic Acid Functional Group in Azido-PEG12-acid for Bioconjugation and Drug Development
This technical guide provides a comprehensive overview of the carboxylic acid functional group present in Azido-PEG12-acid, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. The document details the chemical properties, activation, and application of this functional group in bioconjugation, with a focus on creating stable amide bonds for the development of targeted therapeutics and other advanced biomaterials.
Introduction to this compound
This compound is a monodisperse polyethylene glycol (PEG) linker featuring two distinct functional groups at its termini: an azide (-N₃) group and a carboxylic acid (-COOH) group.[1][2][3] This heterobifunctional architecture allows for sequential and specific conjugation of two different molecules. The azide group is typically employed in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach the linker to alkyne- or cyclooctyne-containing molecules.[1][4]
The core of this guide focuses on the carboxylic acid functionality, a versatile group for covalently linking this compound to primary amine-containing biomolecules like proteins, peptides, and antibodies through the formation of a stable amide bond. The twelve-unit PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, making it a valuable tool in drug delivery and various biomedical applications.
Properties of the Carboxylic Acid Functional Group
The terminal carboxylic acid group of this compound is a weak acid that can be readily activated to facilitate conjugation with primary amines. Key properties and specifications of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₅₃N₃O₁₄ | |
| Molecular Weight | ~643.7 g/mol | |
| Solubility | Water, DMSO, DCM, DMF | |
| Purity | Typically ≥95% | |
| Storage Conditions | -20°C, desiccated |
Activation of the Carboxylic Acid Group for Amine Conjugation
Direct reaction between a carboxylic acid and a primary amine to form an amide bond is generally inefficient under physiological conditions. Therefore, the carboxylic acid group of this compound must first be activated to a more reactive intermediate. The most common and well-established method for this activation is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.
The activation process proceeds in two steps:
-
Formation of the O-acylisourea intermediate: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of the NHS ester: This intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester. This NHS ester can then be reacted with a primary amine to form a stable amide bond, releasing NHS as a byproduct.
The following table summarizes key quantitative parameters for the EDC/NHS activation and subsequent conjugation.
| Parameter | Recommended Value/Range | Notes | Reference |
| EDC Concentration | 2-50 mM | Higher concentrations can lead to faster reaction but may also increase side reactions. | |
| NHS/sulfo-NHS Concentration | ~5 mM | Often used in slight excess to EDC. | |
| EDC to NHS Molar Ratio | 1:1 to 2:1 | A 2:1 ratio has been shown to be optimal in some cases. | |
| Activation pH | 4.5 - 7.2 | Optimal efficiency for the EDC/NHS reaction is in a slightly acidic to neutral pH range. | |
| Conjugation pH | 7.0 - 8.0 | The reaction of the NHS-activated molecule with primary amines is most efficient at a neutral to slightly basic pH. | |
| Activation Time | 15 - 20 minutes at room temperature | The O-acylisourea intermediate is unstable; thus, this step is typically performed quickly. | |
| Conjugation Time | 2 hours at room temperature to overnight at 4°C | Reaction time can be adjusted based on the reactivity of the amine and desired conjugation efficiency. |
Experimental Protocols
General Two-Step Aqueous EDC/NHS Activation and Conjugation Protocol
This protocol describes a general method for conjugating this compound to an amine-containing molecule, such as a protein, in an aqueous environment.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Amine-containing molecule (e.g., protein) in a suitable buffer
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate this compound, EDC, and NHS to room temperature before opening. Prepare stock solutions of each reagent in the appropriate solvent (e.g., water or DMSO for EDC and NHS, and a suitable buffer for the this compound). Note that NHS esters are moisture-sensitive, so it is recommended to prepare fresh solutions.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add EDC (e.g., to a final concentration of 2-10 mM) and NHS (e.g., to a final concentration of 5-20 mM).
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to Amine-containing Molecule:
-
Immediately add the activated this compound solution to the amine-containing molecule in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.5.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer for the final conjugate.
-
Characterization of the Conjugate
Successful conjugation can be confirmed using various analytical techniques:
-
SDS-PAGE: An increase in the molecular weight of a protein after conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and the degree of labeling.
-
HPLC: To purify and quantify the conjugate.
-
FT-IR Spectroscopy: To detect the formation of the amide bond.
-
NMR Spectroscopy: Can be used to confirm the structure of the conjugate, particularly for smaller molecules.
Visualization of Workflows and Pathways
EDC/NHS Activation and Amine Coupling Workflow
The following diagram illustrates the logical workflow for the activation of the carboxylic acid group of this compound and its subsequent conjugation to a primary amine.
Caption: Workflow for EDC/NHS activation and amine conjugation of this compound.
Dual-Functionality Application Pathway
This diagram illustrates the logical pathway for utilizing both the carboxylic acid and azide functionalities of this compound for bioconjugation.
Caption: Pathway for dual functionalization using this compound.
Conclusion
The carboxylic acid functional group of this compound is a cornerstone of modern bioconjugation chemistry. Its reliable activation with EDC and NHS allows for the efficient and stable linkage to a wide array of amine-containing biomolecules. This technical guide provides the fundamental knowledge and practical protocols for researchers and drug development professionals to effectively utilize this versatile linker in their applications, from basic research to the development of sophisticated drug delivery systems and targeted therapeutics. The combination of the robust amide bond formation via the carboxylic acid and the specific reactivity of the azide group makes this compound an invaluable tool in the field of bioconjugation.
References
- 1. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound, 1167575-20-3 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Protein Bioconjugation with Azido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. PEGylation can enhance protein stability, increase solubility, extend circulating half-life, and reduce immunogenicity. This document provides detailed application notes and protocols for the bioconjugation of proteins using Azido-PEG12-acid, a heterobifunctional linker that facilitates a two-step labeling strategy.
The process begins with the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester. This activated PEG linker then reacts with primary amines (primarily the ε-amine of lysine residues and the N-terminus) on the protein surface to form a stable amide bond. The incorporated azide group serves as a bioorthogonal handle for subsequent conjugation to a molecule of interest containing an alkyne group via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This two-step approach offers high specificity and efficiency for creating well-defined protein conjugates.
Principle of the Method
The bioconjugation process using this compound involves two primary stages:
-
Amine-reactive Labeling: The carboxylic acid of this compound is first activated to an NHS ester. This amine-reactive reagent is then incubated with the target protein in a slightly alkaline buffer (pH 7-9) to facilitate the formation of stable amide bonds with primary amines on the protein surface.[1][2]
-
Bioorthogonal Click Chemistry: The azide-modified protein can then be specifically and efficiently conjugated to a molecule containing a terminal alkyne. This reaction is highly selective and proceeds under mild, aqueous conditions, making it ideal for biological applications.[3][4]
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| This compound | Various | |
| N-Hydroxysuccinimide (NHS) | Various | |
| N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Various | For activation of the carboxylic acid |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Various | For dissolving NHS esters |
| Protein of Interest | N/A | In a suitable amine-free buffer |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | Reaction buffer |
| 1 M Sodium Bicarbonate, pH 8.5-9.0 | Various | For adjusting reaction pH |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) or Dialysis Cassettes | Various | For purification of the labeled protein |
| Alkyne-modified molecule (e.g., alkyne-fluorophore, alkyne-biotin) | Various | For click chemistry reaction |
| Copper(II) Sulfate (CuSO₄) | Various | For CuAAC reaction |
| Sodium Ascorbate | Various | Reducing agent for CuAAC (prepare fresh) |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Various | Copper ligand for CuAAC |
| DBCO-modified molecule | Various | For SPAAC (copper-free click chemistry) |
Experimental Protocols
Protocol 1: Activation of this compound to Azido-PEG12-NHS Ester
This protocol describes the in-situ activation of this compound to its corresponding NHS ester immediately prior to protein labeling.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF.
-
Prepare a 100 mM stock solution of NHS in anhydrous DMF.
-
Prepare a 100 mM stock solution of DCC or EDC in anhydrous DMF.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine 1 equivalent of this compound stock solution with 1.1 equivalents of NHS stock solution and 1.1 equivalents of DCC or EDC stock solution.
-
Vortex the mixture and incubate at room temperature for 1 hour to allow for the formation of the NHS ester.
-
The resulting Azido-PEG12-NHS ester solution is now ready for protein labeling.
-
Protocol 2: Protein Labeling with Azido-PEG12-NHS Ester
This protocol outlines the general procedure for labeling a protein with the activated Azido-PEG12-NHS ester. The optimal conditions, particularly the molar excess of the NHS ester, may need to be determined empirically for each specific protein.
-
Protein Preparation:
-
Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.4. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the labeling reaction.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate.
-
Add the freshly prepared Azido-PEG12-NHS ester solution to the protein solution. A 10-20 fold molar excess of the NHS ester over the protein is a common starting point. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Purification of the Azide-Labeled Protein:
-
Remove the unreacted Azido-PEG12-NHS ester and byproducts using a desalting column or by dialysis against PBS, pH 7.4.
-
Protocol 3: Click Chemistry Conjugation (CuAAC)
This protocol describes the copper-catalyzed click reaction to conjugate an alkyne-containing molecule to the azide-labeled protein.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (must be prepared fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).
-
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent alkyne.
-
-
Purification of the Final Conjugate:
-
Purify the final protein conjugate using a desalting column or dialysis to remove excess reagents.
-
Quantitative Data Summary
The efficiency of protein labeling and the degree of labeling (DOL) can be influenced by several factors, including protein concentration, reagent molar excess, pH, and reaction time. The following table provides typical parameters and expected outcomes for the bioconjugation of a generic IgG antibody.
| Parameter | Typical Value | Expected Outcome | Reference |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. | |
| Molar Excess of Azido-PEG12-NHS Ester | 10-20 fold | Results in 2-6 PEG linkers per antibody molecule. | |
| Reaction pH | 8.5 - 9.0 | Optimal for efficient reaction with primary amines. | |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation can increase the degree of labeling. | |
| Molar Excess of Alkyne Probe (CuAAC) | 2-5 fold | Sufficient for efficient click chemistry conjugation. | |
| Protein Recovery (after purification) | > 85% | Dependent on the purification method used. | General Lab Practice |
Characterization of the Conjugate
The successful conjugation and the degree of labeling can be confirmed using various analytical techniques:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the mass of the modified protein, allowing for the calculation of the number of attached PEG linkers.
-
SDS-PAGE: A noticeable shift in the molecular weight of the protein on an SDS-PAGE gel can indicate successful PEGylation.
-
UV-Vis Spectroscopy: If a chromophore-containing alkyne is used, the degree of labeling can be estimated by measuring the absorbance of the protein and the chromophore.
Mandatory Visualizations
Caption: Experimental workflow for protein bioconjugation with this compound.
Caption: Benefits and applications of protein PEGylation in drug development.
References
Application Notes and Protocols for EDC/NHS Coupling of Azido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent conjugation of Azido-PEG12-acid to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This compound is a versatile, heterobifunctional linker that introduces a discrete 12-unit polyethylene glycol (PEG) spacer, enhancing the solubility and pharmacokinetic properties of the modified molecule. The terminal azide group serves as a reactive handle for subsequent bioorthogonal "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific attachment of other molecules, such as fluorophores, drugs, or biomolecules.[1][2][3]
The EDC/NHS coupling reaction is a robust and widely used method for forming stable amide bonds between a carboxylic acid and a primary amine.[4] EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[4] The addition of NHS stabilizes this intermediate by converting it to a more stable, amine-reactive NHS ester, which then efficiently reacts with a primary amine to form the desired amide linkage.
Materials and Reagents
| Reagent/Material | Storage Conditions | Notes |
| This compound | -20°C, desiccated | |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | 4°C, desiccated | Highly hygroscopic; equilibrate to room temperature before opening. |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | 4°C, desiccated | Sulfo-NHS is the water-soluble analog. |
| Activation Buffer | 4°C | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0 |
| Coupling Buffer | 4°C | Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Must be amine-free. |
| Quenching Solution | Room Temperature | 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5 |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Room Temperature | For dissolving this compound if preparing a stock solution. |
| Amine-containing molecule (e.g., protein, peptide) | As recommended for the specific molecule | Must be in an amine-free buffer. |
| Desalting columns or dialysis equipment | Room Temperature | For purification of the conjugate. |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Coupling
This protocol is recommended for most applications involving proteins and other biomolecules in aqueous solutions. The two-step process involves the activation of this compound first, followed by the addition of the amine-containing molecule. This can help to minimize side reactions with the target molecule.
1. Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF if desired.
-
Ensure your amine-containing molecule is in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
2. Activation of this compound:
-
Dissolve this compound in Activation Buffer to the desired concentration.
-
Add NHS (or Sulfo-NHS) to the this compound solution. A molar ratio of NHS to this compound of 1.5:1 to 2:1 is a good starting point.
-
Add EDC to the solution. A molar ratio of EDC to this compound of 1.5:1 to 2:1 is recommended.
-
Incubate the reaction for 15-30 minutes at room temperature.
3. Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to your amine-containing molecule in the Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.
-
The molar excess of the activated this compound to the amine-containing molecule will depend on the number of available amines and the desired degree of labeling. A 10- to 20-fold molar excess is a common starting point for proteins.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching the Reaction:
-
Add the Quenching Solution (e.g., Tris-HCl to a final concentration of 20-50 mM) to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
Remove unreacted PEG linker and byproducts by size-exclusion chromatography (e.g., desalting column) or dialysis.
Protocol 2: One-Pot Aqueous EDC/NHS Coupling
In this simplified protocol, all reactants are added to the same reaction vessel. This method is faster but may lead to more side products, such as crosslinking between molecules if the target molecule also contains carboxyl groups.
1. Reaction Setup:
-
Dissolve your amine-containing molecule in Coupling Buffer.
-
Add this compound to the solution. The molar ratio will need to be optimized for your specific application.
-
Add NHS (or Sulfo-NHS) to the reaction mixture.
-
Initiate the reaction by adding EDC.
2. Incubation:
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
3. Quenching and Purification:
-
Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the conjugate.
Quantitative Data and Optimization
The efficiency of the EDC/NHS coupling reaction can be influenced by several factors. The following table provides a summary of key parameters and recommended starting points for optimization.
| Parameter | Recommended Range | Notes |
| Molar Ratio (EDC:NHS:this compound) | 1.5:1.5:1 to 5:5:1 | Higher ratios may be needed for dilute solutions or less reactive amines. Optimization is recommended. |
| Molar Excess of PEG-linker to Protein | 10-50 fold | Depends on the number of accessible primary amines on the protein and the desired degree of PEGylation. |
| Activation pH | 4.7 - 6.0 | MES buffer is ideal for the activation step. |
| Coupling pH | 7.2 - 8.3 | PBS or sodium bicarbonate buffers are suitable. The amine must be in its unprotonated form to be reactive. |
| Activation Time | 15 - 30 minutes | The NHS ester is susceptible to hydrolysis, so this step should not be overly extended. |
| Coupling Time | 1 - 2 hours at RT or overnight at 4°C | Longer incubation times may increase conjugation efficiency, but also the risk of sample degradation. |
Characterization of the Conjugate
After purification, it is essential to characterize the this compound conjugate to determine the degree of labeling and confirm its integrity.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess the increase in molecular weight. | A shift in the band of the conjugated protein compared to the unmodified protein. |
| UV-Vis Spectroscopy | Quantify protein concentration. | Used to determine the concentration of the final conjugate. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Determine the exact mass and degree of PEGylation. | A mass increase corresponding to the mass of the attached this compound moieties. |
| HPLC (Size-Exclusion or Ion-Exchange) | Assess purity and separate different PEGylated species. | Can separate unmodified, mono-PEGylated, and multi-PEGylated species. |
| FTIR Spectroscopy | Confirm the formation of the amide bond. | Can be used to detect the characteristic amide bond vibrational frequencies. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Yield | - Inactive EDC or NHS due to hydrolysis. - Incorrect pH for activation or coupling. - Presence of amine-containing buffers (e.g., Tris). - Steric hindrance at the amine site. | - Use fresh, properly stored EDC and NHS. Equilibrate to room temperature in a desiccator before use. - Verify the pH of your buffers. Use MES for activation (pH 4.7-6.0) and PBS or bicarbonate for coupling (pH 7.2-8.3). - Buffer exchange your protein into an amine-free buffer. - Increase the molar excess of the PEG linker and/or increase the reaction time. |
| Precipitation of Protein | - High concentration of organic solvent from the PEG-linker stock. - Change in protein solubility upon conjugation. | - Keep the volume of the organic solvent to a minimum (ideally <10% of the total reaction volume). - Perform the reaction at a lower protein concentration. |
| Multiple Products or Side Reactions | - Reaction with non-target amines. - Cross-linking of the target molecule (if it contains both amines and carboxyls). | - Adjust the molar ratio of the PEG linker to the target molecule. - Use the two-step coupling protocol to minimize side reactions with carboxyl groups on the target molecule. |
Visualizations
Caption: EDC/NHS coupling reaction mechanism.
Caption: Experimental workflow for this compound conjugation.
References
Application Notes and Protocols for Copper-Catalyzed Click Chemistry (CuAAC) with Azido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2] This reaction's reliability, mild reaction conditions, and high yields have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4][5] The use of polyethylene glycol (PEG) linkers, such as Azido-PEG12-acid, in CuAAC reactions provides significant advantages, including enhanced solubility, reduced steric hindrance, and improved pharmacokinetic properties of the resulting conjugates.
This compound is a versatile bifunctional linker featuring a terminal azide group for participation in CuAAC reactions and a carboxylic acid group for subsequent amide bond formation. This structure makes it an ideal component in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics. These application notes provide detailed protocols, quantitative data, and troubleshooting guidance for the successful implementation of CuAAC reactions involving this compound.
Reaction Mechanism and Workflow
The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a Cu(I) species, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. The addition of a copper-chelating ligand, like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), accelerates the reaction and protects the catalyst from oxidation.
A general workflow for performing a CuAAC reaction with this compound is depicted below. This involves the preparation of stock solutions, the reaction setup, monitoring, and subsequent purification of the final product.
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by several factors, including the choice of ligand, solvent, temperature, and the concentration of reactants and catalyst. The following tables provide a summary of typical reaction parameters and their impact on the reaction outcome.
Table 1: Typical Reaction Conditions for CuAAC with PEG Linkers
| Parameter | Typical Range/Value | Notes |
| Molar Ratio (Azide:Alkyne) | 1:1 to 1.5:1 | A slight excess of one reactant can drive the reaction to completion. |
| Copper Source | CuSO₄·5H₂O | Typically used with a reducing agent to generate Cu(I) in situ. |
| Copper Concentration | 50 µM to 1 mM | Optimal concentration is substrate-dependent; higher concentrations can lead to side reactions. |
| Reducing Agent | Sodium Ascorbate | Generally used in excess (e.g., 5-10 equivalents relative to copper). |
| Ligand | THPTA, TBTA | Used in slight excess to the copper catalyst (e.g., 1-5 equivalents). |
| Solvent | DMSO, t-BuOH/H₂O, PBS | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate. |
| Reaction Time | 30 minutes to 48 hours | Monitored by TLC, LC-MS, or HPLC until completion. |
Table 2: Troubleshooting Common Issues in CuAAC Reactions
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (oxidized Cu(I)) | Ensure fresh sodium ascorbate solution is used. Degas solvents to remove oxygen. |
| Poor solubility of reactants | Co-solvents like DMSO or DMF can be added. | |
| Steric hindrance from the PEG linker | Increase reaction time or temperature. Optimize ligand concentration. | |
| Copper sequestration by substrate | Increase the concentration of the copper catalyst. | |
| Glaser-Hay Coupling (Alkyne Homocoupling) | Presence of oxygen | Degas all solutions thoroughly with an inert gas (e.g., argon or nitrogen). |
| Insufficient reducing agent | Use a higher concentration of sodium ascorbate. | |
| Degradation of Biomolecules | Reactive oxygen species (ROS) generation | Use a copper-stabilizing ligand and aminoguanidine. Work at lower temperatures. |
| Difficult Purification | Residual copper catalyst | Wash with a chelating agent like EDTA. Use ion-exchange chromatography. |
| Heterogeneity of PEGylated product | Utilize size-exclusion chromatography (SEC) or dialysis for purification. |
Experimental Protocols
The following are general protocols that can be adapted for specific applications using this compound. Optimization may be required for different substrates.
Protocol 1: General CuAAC Bioconjugation
This protocol describes a general procedure for conjugating this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed solvent (e.g., Phosphate-Buffered Saline (PBS), DMSO/water mixture)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen degassed solvent.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in the chosen degassed solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and alkyne-functionalized molecule solutions to achieve the desired molar ratio (typically 1.2:1).
-
Add the THPTA stock solution to the mixture (final concentration typically 1-5 mM).
-
Add the CuSO₄ stock solution (final concentration typically 0.1-1 mM).
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to the reaction mixture (final concentration typically 5-10 mM).
-
Gently mix the reaction by inverting the tube or placing it on a rotator.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The progress can be monitored by LC-MS or HPLC.
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.
-
Purify the product using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove the catalyst and unreacted reagents.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the final click chemistry step in a PROTAC synthesis, where an alkyne-functionalized ligand for a target protein is conjugated to this compound, which is pre-conjugated to an E3 ligase ligand.
Materials:
-
Alkyne-functionalized protein-of-interest (POI) ligand
-
E3 ligase ligand-PEG12-Azide conjugate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-functionalized POI ligand and the E3 ligase ligand-PEG12-Azide conjugate in the chosen solvent.
-
-
Catalyst Preparation:
-
In a separate vial, prepare a premix of CuSO₄ and the ligand (TBTA or THPTA) in the reaction solvent.
-
-
Reaction Setup:
-
To the solution of the reactants, add the catalyst premix.
-
-
Initiate the Reaction:
-
Add a solution of sodium ascorbate to the reaction mixture to initiate the click reaction.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of a chelating agent (e.g., EDTA) to remove the copper catalyst.
-
The organic layer is then dried and concentrated.
-
-
Purification:
-
The crude product is purified by column chromatography to yield the final PROTAC molecule.
-
Conclusion
The copper-catalyzed click chemistry reaction with this compound is a robust and versatile method for the synthesis of a wide range of bioconjugates and therapeutic agents. By understanding the reaction mechanism, optimizing reaction conditions, and employing appropriate purification techniques, researchers can achieve high yields of well-defined products. The protocols and data presented in these application notes serve as a comprehensive guide for the successful implementation of CuAAC with this compound in various research and development settings. Careful consideration of the factors outlined in the troubleshooting section will help to overcome common challenges and ensure reproducible results.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles with Azido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic tools, and targeted therapeutics. Functionalization with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility and in vivo performance of nanoparticles. PEGylation creates a hydrophilic protective layer that can reduce non-specific protein adsorption, prevent aggregation, and prolong systemic circulation time.
Azido-PEG12-acid is a bifunctional linker that offers a versatile platform for nanoparticle surface modification. It features a terminal carboxylic acid group for covalent attachment to amine-functionalized nanoparticles and a terminal azide group for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules via "click chemistry." This dual functionality allows for a modular and efficient approach to designing multifunctional nanocarriers.
These application notes provide detailed protocols for the surface modification of various nanoparticle types with this compound, along with methods for characterization and evaluation of the resulting functionalized nanoparticles.
Data Presentation
Table 1: Physicochemical Characterization of Nanoparticles Before and After Surface Modification with Azido-PEG-Acid
| Nanoparticle Type | Modification Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Iron Oxide NPs | Amine-functionalized | 15.4 ± 2.1 | 0.18 | +25.3 ± 1.5 | [1] |
| Azido-PEG-acid modified | 28.7 ± 3.5 | 0.21 | -15.8 ± 2.2 | [1] | |
| Gold NPs | Citrate-stabilized | 20.8 ± 1.9 | 0.15 | -35.2 ± 2.8 | [2] |
| Azido-PEG-Thiol modified | 35.2 ± 2.7 | 0.19 | -10.5 ± 1.9 | [3] | |
| PLGA NPs | Unmodified | 130 ± 15 | 0.12 | -25.7 ± 3.1 | [4] |
| PEGylated | 145 ± 18 | 0.14 | -12.4 ± 2.5 |
Table 2: Doxorubicin Loading and Release from PEGylated PLGA Nanoparticles
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (%) | Cumulative Release at 120h (%) | Reference |
| DOX-loaded PLGA NPs | ~3 | ~38 | ~25 | ~45 | |
| DOX-loaded PLGA-PEG (15%) NPs | ~2.9 | ~76 | ~40 | ~92 | |
| DOX-loaded PEGylated PLGA NPs | ~5 | 47 | ~50 | >90 (sustained) |
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Iron Oxide Nanoparticles (IONPs) with this compound via EDC/NHS Coupling
This protocol describes the covalent attachment of this compound to the surface of amine-terminated IONPs using carbodiimide chemistry.
Materials:
-
Amine-functionalized IONPs
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Anhydrous dimethylformamide (DMF)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized IONPs in MES buffer at a concentration of 1 mg/mL.
-
Activation of this compound:
-
In a separate tube, dissolve this compound (5-fold molar excess relative to estimated surface amine groups) in anhydrous DMF.
-
Add EDC (2-fold molar excess over this compound) and NHS (2-fold molar excess over this compound) to the this compound solution.
-
Allow the activation reaction to proceed for 30 minutes at room temperature with gentle stirring.
-
-
Conjugation:
-
Add the activated this compound solution dropwise to the IONP dispersion while stirring.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
-
-
Purification:
-
Pellet the nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Remove the supernatant and resuspend the nanoparticles in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps three times to remove unreacted reagents.
-
-
Storage: Store the purified this compound functionalized IONPs dispersed in PBS at 4°C.
Protocol 2: Surface Modification of Gold Nanoparticles (AuNPs) with Thiol-Terminated Azido-PEG
For gold nanoparticles, a common approach is to use a thiol-terminated PEG linker which forms a self-assembled monolayer on the gold surface. While the user specified this compound, for AuNPs, a more stable conjugation is achieved with a thiol group. An analogous Azido-PEG12-Thiol would be used.
Materials:
-
Citrate-stabilized AuNPs (e.g., 20 nm)
-
Azido-PEG12-Thiol
-
Ethanol
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
Preparation of Thiol-PEG Solution: Prepare a 1 mM solution of Azido-PEG12-Thiol in ethanol.
-
Functionalization:
-
Add the Azido-PEG12-Thiol solution to the aqueous solution of citrate-stabilized AuNPs (a 1000-fold molar excess of the thiol is recommended).
-
Allow the mixture to react for 24 hours at room temperature with gentle stirring to facilitate the formation of a self-assembled monolayer.
-
-
Purification:
-
Centrifuge the solution (e.g., 12,000 x g for 30 minutes for 20 nm AuNPs) to pellet the functionalized AuNPs.
-
Carefully remove the supernatant containing unbound thiol.
-
Resuspend the nanoparticle pellet in fresh ethanol to wash away non-specifically bound molecules.
-
Repeat the centrifugation and resuspension steps at least three times.
-
-
Final Dispersion: After the final wash, resuspend the Azido-PEG-modified AuNPs in a solvent of choice (e.g., ethanol, water, or buffer) for storage at 4°C.
Protocol 3: Synthesis of Azido-PEG-PLGA Nanoparticles via Nanoprecipitation
This protocol describes the formulation of biodegradable nanoparticles with a surface functionalized with azide groups.
Materials:
-
PLGA-PEG-Azide copolymer
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve the PLGA-PEG-Azide copolymer in acetone at a concentration of 10 mg/mL. If encapsulating a hydrophobic drug, it can be co-dissolved in this phase.
-
Nanoprecipitation:
-
Add the organic phase dropwise into the aqueous PVA solution under moderate magnetic stirring. The volume ratio of the organic to aqueous phase should be approximately 1:2.
-
Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
-
Solvent Removal: Remove the remaining acetone using a rotary evaporator at reduced pressure.
-
Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticles in deionized water.
-
Repeat the washing step three times to remove residual PVA and unencapsulated drug.
-
-
Storage: Lyophilize the purified nanoparticles for long-term storage or keep them as a suspension at 4°C for short-term use.
Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a common method to evaluate the cytotoxicity of the functionalized nanoparticles on a cell line of interest.
Materials:
-
Cancer cell line (e.g., A549 for lung cancer)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Treatment:
-
Prepare serial dilutions of the this compound functionalized nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and replace it with the nanoparticle suspensions. Include untreated cells as a negative control.
-
Incubate the cells with the nanoparticles for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control cells.
Mandatory Visualizations
Caption: Workflow for EDC/NHS mediated coupling of this compound to amine-functionalized nanoparticles.
Caption: A general experimental workflow for the development and evaluation of drug-loaded nanoparticles.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a targeted nanoparticle.
References
Application Notes and Protocols for Cell Labeling with Azido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Azido-PEG12-acid is a versatile, heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and cell biology research.[1] It features a terminal azide (N3) group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (COOH) group.[1][2] The azide group serves as a chemical handle for bioorthogonal "click chemistry" reactions, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions allow for the highly specific and efficient attachment of reporter molecules, such as fluorophores or biotin, even in complex biological environments. The PEG spacer enhances the solubility and biocompatibility of the molecule to which it is attached. The carboxylic acid group allows for covalent conjugation to primary amines (-NH2) on biomolecules like proteins or antibodies, utilizing standard carbodiimide chemistry.
This document provides detailed protocols for two primary applications of this compound in cell labeling:
-
Indirect Labeling of Cells: Conjugation of this compound to a primary antibody for subsequent cell targeting and detection.
-
Direct Labeling of Cell Surface Proteins: Covalent attachment of this compound to accessible primary amines on the cell surface.
These protocols are followed by a "click" reaction to attach a fluorescent probe for visualization by microscopy or flow cytometry.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Azido-PEG12-acid in Hydrogel Formation and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels have emerged as versatile biomaterials with extensive applications in drug delivery, tissue engineering, and regenerative medicine. Their highly hydrated, three-dimensional polymeric networks mimic the native extracellular matrix, providing a biocompatible environment for cells and therapeutic molecules. Poly(ethylene glycol) (PEG) is a widely utilized polymer for hydrogel fabrication due to its biocompatibility, hydrophilicity, and tunable properties.
This document provides detailed application notes and protocols for the use of Azido-PEG12-acid in the formation and modification of hydrogels. This compound is a heterobifunctional PEG linker featuring a terminal azide group and a carboxylic acid group. This unique structure allows for dual functionalization through distinct chemical reactions. The azide group readily participates in "click chemistry," specifically the highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC), for covalent crosslinking and hydrogel formation.[1][2][3] The terminal carboxylic acid provides a versatile handle for the conjugation of therapeutic agents, targeting ligands, or other biomolecules.
These notes are intended to guide researchers in the design and execution of experiments involving this compound for the development of advanced hydrogel-based systems.
Key Applications of this compound in Hydrogels
-
Controlled Drug Delivery: The carboxylic acid terminus of this compound can be conjugated with small molecule drugs, peptides, or proteins. Subsequent hydrogel formation via the azide group entraps the therapeutic payload, allowing for its sustained and localized release.
-
Tissue Engineering Scaffolds: The biocompatible nature of PEG-based hydrogels makes them excellent candidates for creating scaffolds that support cell growth and tissue regeneration. The properties of these scaffolds can be tuned by adjusting the crosslinking density.
-
Biofunctionalization: The carboxylic acid group can be used to immobilize bioactive molecules such as growth factors or adhesion peptides (e.g., RGD sequences) to the hydrogel network, thereby enhancing cell-matrix interactions and directing cellular behavior.
-
Injectable Hydrogels: SPAAC chemistry proceeds rapidly under physiological conditions without the need for cytotoxic catalysts, making it ideal for the in-situ formation of injectable hydrogels for minimally invasive therapeutic applications.[1][2]
Experimental Protocols
Protocol 1: Hydrogel Formation using this compound and a Dibenzocyclooctyne (DBCO)-functionalized Polymer
This protocol describes the formation of a hydrogel using copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). A common approach involves reacting the azide-functionalized PEG with a polymer functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). For this example, we will consider a DBCO-functionalized hyaluronic acid (HA-DBCO) as the crosslinking partner.
Materials:
-
This compound
-
HA-DBCO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
Small-scale mixing vials or a multi-well plate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile PBS. The concentration will depend on the desired final crosslinking density. A typical starting concentration range is 5-20 mM.
-
Prepare a stock solution of HA-DBCO in sterile PBS. The concentration should be calculated to achieve the desired stoichiometric ratio of azide to DBCO groups. A 1:1 ratio is often a good starting point for achieving efficient gelation.
-
-
Hydrogel Formation:
-
In a mixing vial, add the desired volume of the HA-DBCO solution.
-
To initiate crosslinking, add an equal volume of the this compound solution to the HA-DBCO solution.
-
Mix the components thoroughly but gently by pipetting up and down or by brief vortexing. Avoid introducing air bubbles.
-
Observe the mixture for gelation. Gelation time can range from minutes to an hour, depending on the concentration of reactants and the specific reactivity of the DBCO group. The gelation point can be determined by the vial inversion method (the gel is considered formed when it no longer flows upon inversion).
-
-
Incubation:
-
Once the gel has formed, it can be incubated at 37°C for a period (e.g., 1-24 hours) to ensure the completion of the crosslinking reaction.
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Determination
The swelling ratio is a measure of the hydrogel's ability to absorb and retain water, which influences its mechanical properties and drug release kinetics.
Materials:
-
Formed hydrogels
-
PBS, pH 7.4
-
Analytical balance
-
Kimwipes or filter paper
Procedure:
-
After formation, carefully remove the hydrogel from its mold and record its initial weight (W_initial).
-
Immerse the hydrogel in an excess of PBS (pH 7.4) at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogel from the PBS.
-
Gently blot the surface of the hydrogel with a Kimwipe to remove excess surface water.
-
Record the weight of the swollen hydrogel (W_swollen).
-
Continue this process until the hydrogel reaches a constant weight, indicating it has reached its equilibrium swelling.
-
To determine the dry weight (W_dry), freeze-dry the hydrogel until all water has been removed.
-
Calculate the swelling ratio (SR) and equilibrium water content (EWC) using the following equations:
-
SR = (W_swollen - W_dry) / W_dry
-
EWC (%) = [(W_swollen - W_dry) / W_swollen] x 100
-
B. Mechanical Testing (Rheology)
Rheological analysis provides quantitative data on the viscoelastic properties of the hydrogel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G'').
Materials:
-
Formed hydrogels
-
Rheometer with parallel plate geometry
Procedure:
-
Place a freshly prepared hydrogel disc of a defined diameter and thickness onto the lower plate of the rheometer.
-
Lower the upper plate to contact the hydrogel surface.
-
Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the gelation process in real-time. The crossover point where G' > G'' indicates the gel point.
-
Once the hydrogel is fully formed, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain to determine the frequency-dependent mechanical properties.
-
Perform a strain sweep (e.g., 0.1 to 100%) at a constant frequency to determine the linear viscoelastic region of the hydrogel.
Protocol 3: Drug Loading and In Vitro Release Study
This protocol describes a passive drug loading method and a subsequent in vitro release study.
Materials:
-
Formed hydrogels
-
Model drug (e.g., a fluorescently labeled dextran or a small molecule drug)
-
PBS, pH 7.4
-
Shaking incubator or orbital shaker
-
UV-Vis spectrophotometer or fluorescence plate reader
Procedure:
-
Drug Loading (Equilibrium Partitioning):
-
Prepare a concentrated solution of the model drug in PBS.
-
Immerse the pre-weighed, fully swollen hydrogels in the drug solution.
-
Incubate at 37°C with gentle agitation for a sufficient time (e.g., 24-48 hours) to allow the drug to diffuse into the hydrogel and reach equilibrium.
-
Remove the hydrogel, gently blot the surface, and measure the decrease in drug concentration in the supernatant to determine the amount of drug loaded.
-
-
In Vitro Drug Release:
-
Place the drug-loaded hydrogel into a known volume of fresh PBS (the release medium) at 37°C with gentle agitation.
-
At predetermined time points, collect a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the drug in the collected aliquots using an appropriate analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
Calculate the cumulative percentage of drug released over time.
-
Quantitative Data
The following tables provide a template for organizing and presenting quantitative data from hydrogel characterization experiments. The values provided are illustrative and will vary depending on the specific experimental conditions.
Table 1: Hydrogel Composition and Gelation Time
| Formulation ID | This compound (mM) | HA-DBCO (mM) | Azide:DBCO Ratio | Gelation Time (min) |
| HG-1 | 5 | 5 | 1:1 | ~15 |
| HG-2 | 10 | 10 | 1:1 | ~8 |
| HG-3 | 20 | 20 | 1:1 | ~3 |
| HG-4 | 10 | 5 | 2:1 | ~12 |
Table 2: Physical Properties of Hydrogels
| Formulation ID | Equilibrium Swelling Ratio | Equilibrium Water Content (%) | Storage Modulus (G') (Pa) |
| HG-1 | 18.5 ± 1.2 | 94.9 ± 0.8 | 500 ± 50 |
| HG-2 | 15.2 ± 0.9 | 93.8 ± 0.6 | 1200 ± 110 |
| HG-3 | 11.8 ± 0.7 | 92.2 ± 0.5 | 2500 ± 230 |
| HG-4 | 16.1 ± 1.0 | 94.2 ± 0.7 | 950 ± 90 |
Table 3: Drug Release Characteristics
| Formulation ID | Drug Loading Efficiency (%) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| HG-1 | 85 ± 5 | 60 ± 4 | 95 ± 3 |
| HG-2 | 82 ± 6 | 45 ± 3 | 88 ± 4 |
| HG-3 | 78 ± 5 | 30 ± 2 | 75 ± 5 |
| HG-4 | 83 ± 4 | 52 ± 4 | 92 ± 3 |
Visualizations
References
- 1. Injectable hyaluronic acid/poly(ethylene glycol) hydrogels crosslinked via strain-promoted azide-alkyne cycloaddition click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click and bioorthogonal hyaluronic acid hydrogels as an ultra-tunable platform for the investigation of cell-material interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Azido-PEG12-acid Conjugation Reactions
Welcome to the technical support center for Azido-PEG12-acid conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive group of this compound and what does it react with?
A1: this compound itself has a terminal carboxylic acid. For conjugation to primary amines (e.g., on proteins, antibodies, or other molecules), this carboxylic acid must first be activated. The most common activated form is the N-hydroxysuccinimide (NHS) ester. Therefore, Azido-PEG12-NHS ester is the reagent that reacts with primary amino groups (-NH2), such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond.[1][2][3] The azide group remains available for subsequent "click chemistry" reactions.[4][5]
Q2: What is the primary side reaction I should be aware of when using Azido-PEG12-NHS ester?
A2: The major competing side reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can hydrolyze back to the carboxylic acid, rendering the PEG linker inactive and unable to conjugate to your target molecule. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.
Q3: How does pH affect my conjugation reaction?
A3: The pH of your reaction buffer is a critical parameter that requires careful optimization. There is a trade-off between the rate of the desired conjugation reaction and the rate of the competing hydrolysis reaction.
-
Conjugation: The reaction between the NHS ester and a primary amine is more efficient at a slightly alkaline pH, typically in the range of 7.2 to 8.5.
-
Hydrolysis: The rate of NHS ester hydrolysis significantly increases at higher pH values. For instance, the half-life of an NHS ester can be several hours at pH 7.0 but can drop to just a few minutes at pH 8.6.
Therefore, an optimal pH must be determined to maximize the conjugation yield before the reagent is consumed by hydrolysis.
Q4: What type of buffer should I use for my PEGylation reaction?
A4: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine. These buffers will compete with your target molecule for the NHS ester, leading to a significant reduction in the yield of your desired conjugate. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.
Q5: How should I store and handle Azido-PEG12-NHS ester?
A5: Azido-PEG12-NHS esters are moisture-sensitive. They should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. The reagent should be dissolved immediately before use, and any unused reconstituted reagent should be discarded.
Q6: Can Azido-PEG12-NHS ester react with other amino acid residues besides lysine?
A6: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid side chains, such as serine, threonine, and tyrosine, can occur under certain conditions. The likelihood of these side reactions is influenced by factors like pH and the local environment of the amino acid residue within the protein.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Hydrolysis of NHS ester: The reagent may have hydrolyzed before reacting with your target molecule. This is accelerated by high pH and prolonged reaction times. | - Optimize the reaction pH, starting in the range of 7.2-7.5 and gradually increasing if necessary. - Reduce the reaction time. - Ensure the Azido-PEG12-NHS ester is fresh and has been stored properly. |
| Incorrect buffer: The buffer may contain primary amines (e.g., Tris, glycine) that are competing with the target molecule. | - Use an amine-free buffer such as PBS, HEPES, or borate buffer. - If the protein is in an amine-containing buffer, perform a buffer exchange before the reaction. | |
| Low protein concentration: Reactions in dilute protein solutions can be less efficient. | - If possible, increase the concentration of your target molecule. | |
| Poor quality of PEG reagent: Impurities in the PEG linker can lead to side products and lower yields. | - Use high-purity, well-characterized Azido-PEG12-NHS ester. | |
| No Conjugation | Inactive reagent: The Azido-PEG12-NHS ester may have completely hydrolyzed due to improper storage or handling. | - Use a fresh vial of the reagent. - Ensure the reagent is brought to room temperature before opening to avoid moisture contamination. |
| Insufficient reagent: The molar excess of the PEG linker may be too low. | - Increase the molar excess of the Azido-PEG12-NHS ester relative to the target molecule. | |
| Poor Reproducibility | Variations in pH: Small changes in pH can significantly affect the balance between conjugation and hydrolysis. | - Prepare fresh buffer for each experiment and accurately measure the pH. |
| Inconsistent reaction times: The extent of both conjugation and hydrolysis is time-dependent. | - Carefully control and record the reaction time for each experiment. | |
| Precipitation During Reaction | Change in protein solubility: The addition of the PEG reagent, especially if dissolved in an organic solvent like DMSO, can affect the solubility of the protein. | - Ensure the final concentration of the organic solvent is low (typically <10%). - Perform the reaction at a lower protein concentration. |
| Aggregation: The modification of surface amines may lead to protein aggregation. | - Screen different pH values and buffer compositions. - Consider adding stabilizing excipients. |
Quantitative Data Summary
The stability of the NHS ester is a critical factor in the success of the conjugation reaction. The following table summarizes the effect of pH on the half-life of NHS esters in an aqueous solution.
| pH | Temperature (°C) | Half-life of NHS ester |
| 7.0 | 0 | 4-5 hours |
| 7.4 | Room Temp | > 120 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | < 9 minutes |
Experimental Protocols
General Protocol for Conjugation of Azido-PEG12-NHS Ester to a Protein
This protocol provides a general guideline. Optimization of reactant concentrations, reaction time, and temperature may be required for specific applications.
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, at a pH between 7.2 and 8.0.
-
Protein Preparation: Dissolve the protein to be PEGylated in the prepared buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
PEG Reagent Preparation: Immediately before use, dissolve the Azido-PEG12-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF.
-
Conjugation Reaction: Add a calculated molar excess of the dissolved Azido-PEG12-NHS ester to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours. The reaction at pH 9.0 can reach a steady state within 10 minutes.
-
Quenching: Stop the reaction by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with and consume any remaining unreacted NHS ester.
-
Purification: Remove the excess PEG reagent and byproducts from the conjugated protein using dialysis, size exclusion chromatography, or another suitable purification method.
Visualizations
Reaction Workflow
Caption: Experimental workflow for Azido-PEG12-NHS ester conjugation.
Competing Reactions in Azido-PEG12-NHS Ester Conjugation
Caption: Competition between conjugation and hydrolysis pathways.
References
Technical Support Center: Optimizing Azido-PEG12-acid Coupling Reactions
Welcome to the technical support center for Azido-PEG12-acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the conjugation of this compound to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind coupling this compound to a primary amine?
The coupling of this compound, a carboxylic acid, to a primary amine is typically achieved through the formation of a stable amide bond. This process generally requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.[1][2] The most common method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]
The reaction proceeds in two main steps:
-
Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[4]
-
Amine Reaction: This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. To improve efficiency and stability, NHS is added to react with the intermediate, forming a more stable NHS ester. This semi-stable NHS ester then efficiently reacts with the amine to yield the desired amide conjugate.
Q2: What are the optimal pH conditions for the EDC/NHS coupling reaction?
The optimal pH for EDC/NHS coupling is a two-part consideration.
-
Activation Step (Carboxylic Acid Activation): The activation of the carboxyl group with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 . A commonly used buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer.
-
Coupling Step (Amine Reaction): The reaction of the NHS-activated this compound with the primary amine is most efficient at a pH of 7.0 to 8.0 . Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable buffer for this step.
For optimal results, a two-step protocol is often recommended where the activation is performed at the lower pH, followed by an adjustment to the higher pH for the coupling reaction.
Q3: Which solvents and buffers are recommended for this reaction?
The choice of solvent and buffer is critical to avoid competing reactions.
-
Stock Solutions: this compound is hygroscopic and should be dissolved in a dry, aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or methylene chloride (DCM) to prepare stock solutions.
-
Aqueous Reactions:
-
Activation Step: Use buffers that do not contain primary amines or carboxylates, which would compete with the intended reaction. MES buffer is a good choice.
-
Coupling Step: Phosphate buffers can be used for the coupling step. Avoid buffers like Tris or glycine, as they contain primary amines and will quench the reaction.
-
Q4: How should I store and handle this compound?
Proper storage and handling are crucial to maintain the reactivity of the reagent.
-
Storage: Store this compound at –20 °C in a dry, light-protected container.
-
Handling: The reagent is hygroscopic. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. When preparing stock solutions, use anhydrous solvents. It is good practice to restore the container under an inert atmosphere (e.g., nitrogen or argon) before sealing and storing.
Troubleshooting Guide
Low yield or complete failure of the coupling reaction is a common issue. The following guide addresses potential causes and recommended solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Coupling Yield | 1. Suboptimal pH: Incorrect pH for either the activation or coupling step. | 1. Verify the pH of your reaction buffers. Use a two-step pH protocol: activate at pH 4.5-6.0, then couple at pH 7.0-8.0. |
| 2. Inactive Reagents: Degradation of EDC, NHS, or this compound due to improper storage or handling (e.g., moisture exposure). | 2. Use fresh, high-quality reagents. Equilibrate reagents to room temperature before opening. Prepare stock solutions in anhydrous solvents immediately before use. | |
| 3. Hydrolysis of Activated Ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH. | 3. Add the amine-containing molecule to the activated this compound as soon as possible after the activation step. Avoid prolonged incubation at high pH before the amine is introduced. | |
| 4. Competing Nucleophiles: Presence of primary amines (e.g., Tris, glycine) or other nucleophiles in the reaction buffer. | 4. Use non-amine containing buffers such as MES for activation and PBS for coupling. | |
| 5. Insufficient Reagent Concentration: Molar ratio of EDC/NHS to this compound or the ratio of PEG to the amine-containing molecule is too low. | 5. Optimize the molar ratios. A molar excess of EDC and NHS relative to the carboxylic acid is often used. The optimal PEG-to-substrate ratio will depend on the specific application and may require titration. | |
| Protein Aggregation/Precipitation | 1. Protein Instability: The protein is not stable under the chosen reaction conditions (pH, temperature). | 1. Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions to find one that enhances protein stability. |
| 2. High Protein Concentration: High concentrations can increase the likelihood of aggregation. | 2. Reduce the concentration of the protein in the reaction mixture. | |
| Loss of Biological Activity of the Conjugate | 1. PEGylation at or near the active site: The PEG chain may sterically hinder the active site of the protein. | 1. If the location of active sites is known, consider using site-directed mutagenesis to remove reactive amines near the active site or introduce them in a different location. Protecting the active site with a substrate or competitive inhibitor during the reaction can also be effective. |
| 2. Protein Denaturation: The reaction conditions may have denatured the protein. | 2. Optimize reaction conditions (pH, temperature) for better protein stability. Confirm protein integrity after the reaction using biophysical methods like Circular Dichroism. |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Coupling of this compound to a Protein
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Protein with primary amine groups
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS vials to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or water.
-
Prepare a solution of the protein in the Activation Buffer.
-
-
Activation of this compound:
-
To the protein solution in Activation Buffer, add the desired molar excess of the this compound stock solution.
-
Add EDC and NHS stock solutions to the reaction mixture. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the amount of this compound.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling to the Protein:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time may need to be determined experimentally.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by running the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Further purification to separate unreacted protein from the PEGylated conjugate may be achieved using chromatography techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE, which will show a shift in molecular weight for the PEGylated protein.
-
Mass spectrometry can be used to confirm the degree of PEGylation.
-
Visualizing the Workflow and Troubleshooting
Workflow for this compound Coupling
Caption: A flowchart illustrating the general workflow for coupling this compound to a protein.
Troubleshooting Logic for Low Coupling Yield
References
How to avoid side reactions with Azido-PEG12-acid
Welcome to the technical support center for Azido-PEG12-acid. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions and overcome challenges during their experiments.
Section 1: General Storage and Handling
Q1: How should I properly store and handle this compound?
A1: Proper storage is critical to maintain the reagent's reactivity. This compound is sensitive to moisture.[1]
-
Storage: Store the reagent at –20°C in a dry, light-protected container.[2][3] It is highly recommended to store it under a desiccated environment.
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][4] For preparing stock solutions, use high-quality, anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to minimize hydrolysis and maintain reactivity.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is best practice to prepare stock solutions fresh for each experiment.
-
Use a high-quality, anhydrous grade of DMSO or DMF. Be aware that DMF can degrade into dimethylamine, which can react with activated esters, so ensure your DMF is of high purity.
-
Dissolve the this compound in the anhydrous solvent to your desired concentration.
-
If you must store the stock solution, keep it at -20°C with desiccant and use it within a few days. Before use, bring the solution to room temperature before opening.
Section 2: Troubleshooting Amide Coupling (Carboxylic Acid Moiety)
The carboxylic acid end of this compound is typically coupled to primary amines on biomolecules (e.g., lysine residues on proteins) after being activated. A common method is the use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a semi-stable NHS ester.
Q3: My amide coupling reaction has a very low yield. What are the common causes?
A3: Low yield in amide coupling is a frequent issue, often stemming from one of several factors:
-
Hydrolysis of the Activated Ester: The primary side reaction is the hydrolysis of the NHS ester, which converts it into an unreactive carboxylic acid. This reaction is highly dependent on pH and temperature.
-
Incorrect Buffer pH: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. Below pH 7.2, the amine is protonated and non-nucleophilic. Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG, significantly reducing your yield.
-
Inactive Reagents: The this compound or the EDC/NHS coupling reagents may have degraded due to improper storage and moisture exposure.
-
Steric Hindrance: The target amine on your biomolecule may be located in a sterically hindered position, preventing the PEG linker from accessing it.
Q4: How can I prevent the hydrolysis of my activated this compound?
A4: Minimizing hydrolysis is key to a successful conjugation.
-
Control pH: Perform the reaction promptly after adding the activated PEG to your target molecule in a buffer with a pH between 7.2 and 8.5.
-
Use Fresh Solutions: Always prepare EDC and NHS solutions immediately before use. Use your activated this compound solution without delay.
-
Concentration: The rate of hydrolysis is more significant in dilute protein solutions. If possible, perform the conjugation at a higher concentration of your target molecule.
Q5: My protein precipitates during or after the PEGylation reaction. What can I do?
A5: Precipitation can occur for a few reasons:
-
High Concentration of Organic Solvent: Many PEG reagents are first dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this stock solution to your aqueous protein solution can cause the protein to denature and precipitate. Keep the final concentration of the organic solvent as low as possible (typically <10%).
-
Insufficient PEGylation: If the degree of PEGylation is too low, the PEG chains may not provide a sufficient hydrophilic shield to prevent the aggregation of the parent molecule, especially if it is prone to aggregation.
-
Changes in Solubility: While PEGylation generally increases hydrophilicity, the conjugation process itself (changes in pH, addition of solvent) can temporarily destabilize a protein. Consider using a PEGylated version of the NHS ester to enhance the hydrophilicity of the final conjugate.
Section 3: Troubleshooting Click Chemistry (Azide Moiety)
The azide group is highly specific and participates in bioorthogonal "click" chemistry reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Q6: My CuAAC reaction is failing or giving a very low yield. What should I check?
A6: The success of a CuAAC reaction hinges on the integrity of the catalyst and reagents.
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) by oxygen. It is standard practice to generate Cu(I) in situ from a Cu(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate). Ensure your reducing agent is fresh and in sufficient excess.
-
Presence of Inhibitors: Your reaction mixture may contain agents that chelate the copper catalyst. Thiols are known to poison the catalyst. If your molecule contains thiols, consider a protection strategy or use a copper-free click reaction.
-
Poor Reagent Quality: Ensure your azide and alkyne starting materials are pure and have not degraded.
-
Solubility Issues: The choice of solvent is crucial. Reactants must remain soluble for the reaction to proceed efficiently.
Q7: Can the azide group participate in side reactions other than click chemistry?
A7: Yes. While the azide group is relatively inert to most biological functional groups, it can be reduced to a primary amine. This is most commonly achieved intentionally using phosphines like triphenylphosphine in a Staudinger reaction. If your reaction mixture contains strong reducing agents or phosphines, you risk unintentionally converting the azide into an amine, which will prevent the click reaction from occurring.
Section 4: Data and Protocols
Data Tables
Table 1: Stability of NHS Esters in Aqueous Solution. The half-life is the time required for 50% of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | |
| 8.6 | 4 | 10 minutes |
Table 2: Recommended Buffers for NHS Ester Coupling Reactions.
| Recommended Buffers | Buffers to Avoid | Rationale | Reference(s) |
| Phosphate-Buffered Saline (PBS) | Tris | Contains primary amines that compete with the target. | |
| HEPES | Glycine | Contains a primary amine that competes with the target. | |
| Borate | Ammonium-containing buffers | Compete with the target amine. | |
| Bicarbonate/Carbonate | - | - |
Experimental Protocols
Protocol 1: General Two-Step Amide Coupling of this compound to a Protein
This protocol describes the activation of the carboxylic acid on this compound using EDC/NHS and subsequent conjugation to a primary amine on a protein.
-
Prepare Reagents:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a 100 mM stock solution of EDC and NHS in anhydrous DMSO immediately before use.
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare your protein in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-7.5.
-
-
Activate this compound:
-
In a separate microfuge tube, combine this compound, EDC, and NHS. A common molar ratio is 1:1.5:3 (Acid:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated Azido-PEG12-NHS ester solution to your protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is a typical starting point, but this should be optimized.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction:
-
Add a quenching buffer such as 1 M Tris-HCl or hydroxylamine to a final concentration of 20-50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for conjugating the azide moiety of your PEGylated molecule to an alkyne-containing partner.
-
Prepare Reagents:
-
Dissolve your azide-PEGylated molecule and your alkyne-containing molecule in a suitable solvent (e.g., a mixture of water and t-BuOH, DMSO, or DMF).
-
Prepare fresh stock solutions of a Copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-containing molecule and the alkyne-containing molecule (typically a slight excess of one reagent, e.g., 1.1 equivalents of the alkyne).
-
Add the sodium ascorbate solution (e.g., 5 equivalents).
-
Add the CuSO₄ solution (e.g., 1 equivalent or catalytic amount). The solution may turn a pale yellow/green color.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS, HPLC).
-
-
Purification:
-
Once the reaction is complete, purify the final triazole-linked conjugate. Purification methods will depend on the nature of the product and may include SEC, reverse-phase HPLC, or other chromatographic techniques.
-
Section 5: Diagrams and Workflows
Caption: General experimental workflow for two-step amide coupling.
Caption: Competing reaction pathways for NHS-activated esters.
Caption: General experimental workflow for a CuAAC "click" reaction.
Caption: Troubleshooting decision tree for low amide coupling yield.
References
Technical Support Center: Azido-PEG12-Acid and its Activated Esters
Welcome to the technical support center for Azido-PEG12-acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of activated this compound, ensuring successful conjugation experiments.
Troubleshooting Guide
Activated forms of this compound, particularly N-hydroxysuccinimide (NHS) esters, are susceptible to hydrolysis, which can significantly reduce conjugation efficiency. This guide will help you identify and resolve common issues encountered during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of Activated this compound: The NHS ester has been deactivated by reaction with water.[1][2][3] | - Ensure proper storage of the reagent at -20°C in a desiccated environment.[2][4] - Allow the vial to warm to room temperature before opening to prevent condensation. - Prepare fresh solutions in anhydrous, amine-free organic solvents (e.g., DMSO, DMF) immediately before use. - Avoid preparing stock solutions for long-term storage. |
| Suboptimal Reaction pH: The pH is too low, leading to protonated, unreactive amines, or too high, accelerating hydrolysis. | - Maintain the reaction pH within the optimal range of 7.2 to 8.5. A pH of 8.3-8.5 is often ideal. | |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the NHS ester. | - Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), sodium bicarbonate, HEPES, or borate buffers. | |
| Inconsistent Results Between Experiments | Variability in Reagent Activity: The activity of the activated this compound may vary due to partial hydrolysis during storage or handling. | - Aliquot the reagent upon receipt to avoid repeated opening of the main vial. - Test the reactivity of a new batch of reagent before use in a critical experiment. |
| Fluctuations in Reaction Conditions: Minor variations in pH, temperature, or reaction time can lead to different outcomes. | - Precisely control and monitor the reaction pH, temperature, and incubation time. - Ensure thorough mixing of the reagents upon addition. | |
| Precipitation During or After Conjugation | High Concentration of Organic Solvent: Many NHS esters are first dissolved in an organic solvent, and a high final concentration in the aqueous reaction mixture can cause protein precipitation. | - The final concentration of DMSO or DMF in the reaction mixture should ideally not exceed 10% (v/v). |
| Change in Solubility Upon Labeling: The addition of the PEG linker may alter the solubility of the target molecule. | - Perform a small-scale pilot experiment to determine the optimal labeling conditions for your specific biomolecule. |
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis of activated this compound and why is it a problem?
A1: Hydrolysis is a chemical reaction where the activated ester (commonly an NHS ester) of this compound reacts with water. This reaction converts the reactive ester into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a critical issue because the hydrolyzed PEG reagent can no longer react with the primary amine on your target molecule, leading to a significant reduction in the yield of your desired conjugate.
Q2: What are the main factors influencing the rate of hydrolysis?
A2: The stability of an activated this compound is primarily influenced by three factors:
-
pH: The rate of hydrolysis increases significantly with a rise in pH.
-
Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.
-
Buffer Composition: The presence of nucleophiles other than the target amine, such as in Tris buffers, can compete with the desired reaction.
Q3: What is the optimal pH for performing a conjugation reaction with an NHS-activated this compound?
A3: The optimal pH range for conjugation is a balance between ensuring the amine is deprotonated and nucleophilic, while minimizing hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended. Many protocols suggest an ideal pH of 8.3-8.5 for efficient labeling.
Q4: How should I prepare and store my activated this compound to minimize hydrolysis?
A4: Proper storage and handling are crucial. The reagent should be stored at -20°C in a desiccated environment. Before use, the vial must be allowed to equilibrate to room temperature before opening to prevent moisture condensation. It is best to dissolve the reagent in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use and not to prepare aqueous stock solutions.
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
As the data indicates, a significant decrease in the stability of the NHS ester occurs with an increase in pH. Therefore, it is imperative to perform conjugation reactions promptly after adding the activated this compound to the aqueous buffer.
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with NHS-activated this compound
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, and adjust the pH to between 7.2 and 8.5 (optimally 8.3-8.5).
-
Protein Solution Preparation: Dissolve the protein to be labeled in the prepared buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free labeling buffer.
-
Activated this compound Solution Preparation: Allow the vial of NHS-activated this compound to warm to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-activated this compound to the protein solution. Gently mix immediately. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris can be added.
-
Purification: Remove excess, unreacted reagent and byproducts using a suitable method such as dialysis, size-exclusion chromatography (gel filtration), or spin desalting columns.
Visualizations
References
Technical Support Center: Troubleshooting Low Yield in Click Chemistry with Azido-PEG12-acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address low yields in click chemistry reactions involving Azido-PEG12-acid.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound has a very low yield. What are the most common reasons for this?
Low or no product formation in a CuAAC reaction can be attributed to several factors. The most common culprits include:
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which can easily be oxidized to the inactive Cu(II) state by dissolved oxygen.[1]
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Poor Quality of Reagents: Impurities in either the this compound or the alkyne starting material can inhibit the reaction.[1] Azides, in particular, can be sensitive to degradation.[2]
-
Inappropriate Solvent: The choice of solvent is critical for the solubility of all reactants and the catalyst, significantly impacting reaction efficiency.[1][3]
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Presence of Inhibitors: Certain functional groups or impurities in the reaction mixture can chelate the copper catalyst, rendering it inactive.
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Suboptimal Temperature: While many click reactions proceed at room temperature, some, especially those with sterically hindered substrates, may require gentle heating to achieve a reasonable rate.
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Steric Hindrance: The PEG chain of this compound, while designed to be a spacer, can sometimes physically block the reactive azide group from accessing the alkyne, especially in crowded molecular environments.
Q2: How can I prevent the oxidation of the Cu(I) catalyst?
To maintain a sufficient concentration of the active Cu(I) catalyst, it is common practice to generate it in situ from a Cu(II) salt (like CuSO₄) using a reducing agent. Key strategies include:
-
Use of a Reducing Agent: Sodium ascorbate is the most common reducing agent used in excess to continuously regenerate Cu(I) from any Cu(II) that forms.
-
Utilize a Stabilizing Ligand: Ligands such as THPTA or TBTA chelate and stabilize the Cu(I) ion, protecting it from oxidation and increasing its catalytic activity.
-
Degas Solvents: Removing dissolved oxygen from the reaction solvent by sparging with an inert gas like nitrogen or argon can minimize catalyst oxidation.
Q3: Could the PEG chain of this compound be causing steric hindrance?
Yes, while PEG linkers are often used to overcome steric hindrance between two large molecules, the PEG chain itself can sometimes be the source of the problem. The flexible PEG12 chain can wrap around or shield the azide functional group, impeding its approach to the alkyne. This is more likely to be an issue with bulky alkyne substrates.
Q4: My final product has a green or blue tint. What does this indicate and how can I remove it?
A green or blue color in your purified product is a common sign of residual copper contamination, often from Cu(II) species. Residual copper can be toxic in biological applications and can interfere with downstream analytical techniques like NMR.
Effective copper removal methods include:
-
Aqueous Washes with Chelating Agents: Washing the reaction mixture with an aqueous solution of a chelating agent like EDTA is a common and effective method.
-
Solid-Phase Scavengers: Using functionalized silica or polymer resins that have a high affinity for copper can efficiently remove the metal catalyst.
Q5: Is it necessary to use a ligand with the copper catalyst?
While not strictly essential in all cases, using a ligand is highly recommended for most bioconjugation reactions. Ligands like THPTA serve to:
-
Stabilize the active Cu(I) oxidation state.
-
Prevent copper-mediated damage to sensitive biomolecules.
-
Accelerate the reaction rate.
Troubleshooting Guide
If you are experiencing low yields with your this compound click reaction, follow this systematic troubleshooting guide.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low click chemistry yields.
Step 1: Verify Reagent Quality & Stoichiometry
| Potential Cause | Recommended Solution |
| Degraded this compound or Alkyne | Check the purity of your starting materials via an appropriate analytical method (e.g., NMR, LC-MS). Store azides protected from light and moisture. Use fresh reagents if degradation is suspected. |
| Inaccurate Concentrations | Accurately determine the concentrations of your stock solutions. Inaccuracies can lead to suboptimal stoichiometry. |
| Incorrect Stoichiometry | While a 1:1 ratio is theoretical, using a slight excess (e.g., 1.1-1.5 equivalents) of the less expensive or more readily available reactant can help drive the reaction to completion. |
Step 2: Assess Catalyst System Activity
| Potential Cause | Recommended Solution |
| Oxidized Copper Catalyst | The active catalyst is Cu(I). Ensure you are generating it in situ from a Cu(II) source (e.g., CuSO₄) with a fresh solution of a reducing agent like sodium ascorbate. Prepare the sodium ascorbate solution immediately before use. |
| Insufficient or Inactive Ligand | Use a copper-stabilizing ligand like THPTA. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended to stabilize the Cu(I) catalyst. Ensure the ligand has been stored properly. |
| Presence of Oxygen | Deoxygenate the reaction solvent and mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst system. This is especially important for slow reactions or when using low catalyst concentrations. |
| Inhibitors in Reaction Mixture | If your substrates are in a buffer, ensure it does not contain strong chelating agents (e.g., high concentrations of Tris, glycine, or histidine-tags) that can sequester the copper catalyst. |
Step 3: Optimize Reaction Conditions
| Parameter | Recommendation |
| Solvent | Ensure complete solubility of all reactants. Common solvent systems include DMSO, t-BuOH/H₂O, or DMF. For biomolecules, aqueous buffers are often used. Acetonitrile as a co-solvent has been shown to sometimes obviate the need for a separate ligand. |
| Temperature | Most click reactions work well at room temperature. However, for sterically hindered substrates, gentle heating (e.g., 40-50°C) can significantly improve the reaction rate and yield. |
| Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR). Reactions can range from 30 minutes to 48 hours. |
| pH | The CuAAC reaction is generally tolerant of a wide pH range (4-12). For bioconjugations, a pH around 7 is typically recommended. |
| Order of Reagent Addition | A recommended order is to first mix the copper sulfate with the ligand, add this mixture to a solution of the azide and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate. |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Solvent (e.g., DMSO/water mixture)
-
Deionized water
-
Nitrogen or Argon gas (optional)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of CuSO₄ in deionized water (e.g., 100 mM).
-
Prepare a stock solution of THPTA in deionized water (e.g., 200 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water immediately before use (e.g., 100 mM).
-
Dissolve your this compound and alkyne-functionalized molecule in the chosen solvent system to their final desired concentrations.
-
-
Reaction Setup:
-
In a clean reaction vessel, combine the solutions of this compound and the alkyne.
-
Prepare the catalyst premix: In a separate tube, add the THPTA solution to the CuSO₄ solution (a 2:1 molar ratio of THPTA to CuSO₄ is a good starting point) and let it stand for a few minutes.
-
Add the copper/ligand premix to the solution of the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 5- to 10-fold molar excess of ascorbate over copper is typical.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (room temperature is often sufficient).
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS) until completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified to remove the copper catalyst and excess reagents. This can be achieved through methods like silica gel chromatography, preparative HPLC, or by using copper scavenging resins.
-
CuAAC Catalytic Cycle
Caption: A simplified diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cycle.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical reaction conditions for CuAAC reactions involving PEG linkers, which can serve as a starting point for optimization.
| Parameter | Typical Range | Notes |
| Reactants | Azide-PEG, Alkyne-functionalized molecule | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O, CuBr | CuSO₄ is often used with a reducing agent to generate Cu(I) in situ. |
| Reducing Agent | Sodium Ascorbate | Typically used in 5-10 fold excess relative to the copper catalyst. |
| Ligand | THPTA, TBTA | A ligand to copper ratio of 2:1 to 5:1 is common. |
| Solvent | DMSO, t-BuOH/H₂O, DMF, PBS | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the rate for sterically hindered substrates. |
| Reaction Time | 30 minutes to 48 hours | Reaction completion should be monitored analytically. |
References
Navigating Solubility Challenges with Azido-PEG12-Acid Conjugates: A Technical Guide
Researchers and drug development professionals often face the critical challenge of poor solubility when working with Azido-PEG12-acid conjugates. The conjugation of this versatile linker to hydrophobic molecules can inadvertently lead to products that are difficult to handle in aqueous buffers, complicating downstream applications and analyses. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address these specific solubility issues, ensuring your experiments proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugate poorly soluble in aqueous buffers?
A1: While the this compound linker is designed to enhance the hydrophilicity of a molecule, the overall solubility of the final conjugate is a function of the combined properties of both the PEG linker and the conjugated molecule.[1][2] If the molecule you have attached to the PEG linker is significantly hydrophobic, it can overpower the solubilizing effect of the 12-unit polyethylene glycol chain, leading to poor aqueous solubility.[3]
Another critical factor is the pH of the solution. The terminal carboxylic acid on the PEG linker has an estimated pKa of approximately 4.5. At a pH at or below this value, the carboxyl group will be in its protonated, less polar form (-COOH), which significantly decreases water solubility.
Q2: What is the recommended first step when a conjugate shows poor solubility?
A2: The initial approach should be a systematic solubilization strategy. For conjugates with a terminal carboxylic acid, it is crucial to work with a buffer system that has a pH above the pKa of the carboxylic acid to ensure it is in its more soluble, deprotonated (carboxylate, -COO⁻) form. A common and effective starting point is a phosphate-buffered saline (PBS) at a pH of 7.4.
Q3: Can organic solvents be used to dissolve my this compound conjugate?
A3: Yes, using a water-miscible organic co-solvent is a standard and highly effective method for dissolving hydrophobic conjugates. Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for creating a concentrated stock solution of your conjugate.[2][4] This stock solution can then be added dropwise to your aqueous buffer with vigorous stirring to achieve the desired final concentration. This technique prevents the localized high concentration of the conjugate that can lead to precipitation.
Q4: My conjugate precipitates out of solution over time, even after initial dissolution. What could be the cause and how can I prevent it?
A4: This phenomenon is often due to aggregation, where the conjugate molecules self-associate over time. This is particularly common with peptides or other large molecules that have hydrophobic regions. To mitigate this, ensure your initial protein or peptide is fully monomeric before conjugation. After preparing your final solution, consider sterile filtering it through a 0.22 µm filter to remove any small, pre-existing aggregates that could seed further aggregation. Storing the solution in aliquots at -20°C or -80°C can also help maintain its stability.
Solubility Data Summary
While precise quantitative solubility data for every conceivable this compound conjugate is not available, the following table provides a general guide to the solubility of the unconjugated this compound linker and expected trends for its conjugates in common laboratory solvents. The actual solubility of a specific conjugate will be highly dependent on the properties of the conjugated molecule.
| Solvent/Buffer System | This compound | This compound Conjugate (General Trend) | Rationale and Key Considerations |
| Water / Aqueous Buffers (pH < 5.0) | Moderate | Low to Very Low | The carboxylic acid is protonated (-COOH), reducing polarity and aqueous solubility. This pH range is generally not recommended for achieving high concentrations. |
| Aqueous Buffers (pH > 7.0, e.g., PBS pH 7.4) | High | Variable (Dependent on Conjugate) | The carboxylic acid is deprotonated to the more soluble carboxylate (-COO⁻) form. This is the recommended starting point for aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | High | High | An excellent solvent for creating concentrated stock solutions of both the linker and its conjugates. |
| Dimethylformamide (DMF) | High | High | Similar to DMSO, DMF is a reliable organic solvent for initial dissolution of hydrophobic conjugates. |
| Dichloromethane (DCM) | High | Variable | While the linker is soluble, the solubility of the conjugate will depend on the nature of the attached molecule. |
| Ethanol | Soluble | Variable | Can be used as a co-solvent, but its effectiveness will depend on the conjugate's properties. |
| Acetonitrile (ACN) | Less Soluble | Low to Very Low | Generally not a primary choice for solubilizing PEG-acid conjugates. |
Experimental Protocols
Protocol for Solubilizing a Poorly Soluble this compound Conjugate
This protocol provides a step-by-step methodology for dissolving a hydrophobic this compound conjugate for use in aqueous experimental systems.
Materials:
-
Poorly soluble this compound conjugate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile, low-retention pipette tips
-
(Optional) Bath sonicator
Procedure:
-
Preparation of Concentrated Stock Solution:
-
Carefully weigh out a small, precise amount of your lyophilized this compound conjugate into a sterile microcentrifuge tube.
-
Add a minimal volume of anhydrous DMSO to the tube to create a concentrated stock solution (e.g., 10-50 mg/mL). The goal is to fully dissolve the conjugate in the smallest practical volume of organic solvent.
-
Vortex the tube vigorously for 1-2 minutes until the conjugate is completely dissolved. A brief sonication in a bath sonicator can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
-
Preparation of Aqueous Buffer:
-
In a separate, larger sterile tube, add the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).
-
Place this tube on a vortex mixer set to a medium-high speed to ensure vigorous stirring.
-
-
Dilution into Aqueous Buffer:
-
While the aqueous buffer is vigorously vortexing, add the concentrated DMSO stock solution dropwise to the buffer.
-
Crucially, add the organic stock to the stirring aqueous buffer, not the other way around. This rapid dilution into a large volume of stirring buffer is essential to prevent the conjugate from precipitating.
-
The final concentration of DMSO in the aqueous solution should be kept to a minimum, ideally below 1% (v/v), to avoid any potential effects on downstream biological assays.
-
-
Final Steps and Storage:
-
After adding the entire volume of the stock solution, continue to vortex the final solution for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
For long-term storage, it is recommended to filter the solution through a 0.22 µm sterile filter, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.
-
Visualizing the Troubleshooting Workflow
To aid in navigating solubility issues, the following diagrams illustrate the logical troubleshooting workflow and the key chemical players involved.
Caption: A troubleshooting workflow for addressing poor solubility of this compound conjugates.
Caption: The relationship between the this compound linker and a conjugated hydrophobic molecule.
References
Technical Support Center: Optimizing EDC/NHS Reactions with Azido-PEG12-acid
This technical support guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency of their EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide) reactions, with a specific focus on the use of Azido-PEG12-acid. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to help you achieve successful conjugations.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the EDC/NHS coupling of this compound to amine-containing molecules.
Q1: My conjugation yield is low. What are the most common causes?
Low conjugation yield is a frequent issue with several potential root causes:
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Hydrolysis of Reagents: EDC and particularly the NHS-ester intermediate are highly susceptible to hydrolysis in aqueous environments.[1][2][3] EDC is unstable in aqueous solutions and can quickly become inactive.[4] The NHS-ester has a half-life of 4-5 hours at pH 7 and 0°C, which drops to just 10 minutes at pH 8.6 and 4°C.[1]
-
Suboptimal pH: The reaction has a two-stage pH optimum. The activation of the carboxylic acid on this compound with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the NHS-ester with the primary amine is most efficient at a physiological to slightly alkaline pH (7.2-8.5). Performing the entire reaction at a single, non-optimal pH will reduce efficiency.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS-ester, significantly lowering your yield. Other nucleophiles, like sodium azide (at high concentrations), can also interfere.
-
Improper Reagent Handling and Storage: EDC and NHS are moisture-sensitive. Failure to equilibrate them to room temperature before opening can lead to moisture condensation and degradation of the reagents. They should be stored in a cool, dry place, preferably under a desiccator.
-
Poor Solubility of this compound: While the PEG chain enhances water solubility, ensuring the this compound is fully dissolved in the reaction buffer is crucial for efficient activation.
Q2: How can I minimize the hydrolysis of the NHS-ester?
To combat the competing hydrolysis reaction:
-
Work Quickly: Once the EDC and NHS are added to your aqueous solution, proceed with the addition of your amine-containing molecule as promptly as possible.
-
Control the pH: Maintain the recommended pH ranges for each step of the reaction. A two-step protocol with a pH shift is often most effective.
-
Optimize Temperature: Lower temperatures (e.g., 4°C or on ice) can slow down the rate of hydrolysis, extending the half-life of the active NHS-ester. However, be aware that lower temperatures may also slow the rate of the desired amidation reaction.
Q3: What is the optimal molar ratio of EDC and NHS to this compound?
A molar excess of EDC and NHS over the carboxylic acid is generally recommended to drive the reaction forward. A common starting point is a 2- to 5-fold molar excess of both EDC and NHS relative to the this compound. For labeling proteins, a 5- to 20-fold molar excess of the activating reagents may be necessary. The optimal ratio can be concentration-dependent and may require empirical optimization for your specific application.
Q4: Can I perform this reaction in an organic solvent?
Yes, for molecules that are not soluble in aqueous buffers, the reaction can be performed in a dry, amine-free organic solvent such as DMF or DMSO. Using a dry solvent minimizes the issue of hydrolysis. In such cases, dicyclohexylcarbodiimide (DCC) can be an alternative to EDC.
Q5: How do I quench the reaction?
To stop the reaction and deactivate any remaining NHS-esters, you can add a quenching reagent. Common quenching agents include:
-
Hydroxylamine: Added to a final concentration of 10-50 mM, it effectively hydrolyzes unreacted NHS-esters.
-
Primary Amine-containing Buffers: Buffers like Tris or glycine can be added to quench the reaction, but be aware that they will also modify any remaining activated carboxyl groups.
-
2-Mercaptoethanol: This can be used to quench the EDC activation step in a two-step protocol.
Q6: How can I confirm that my conjugation was successful?
Confirmation of conjugation can be achieved through various analytical techniques, including:
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To detect the mass shift corresponding to the addition of the this compound moiety.
-
HPLC/UPLC: A shift in retention time can indicate a successful conjugation.
-
SDS-PAGE: For protein conjugations, a shift in the molecular weight band can be observed.
-
FT-IR Spectroscopy: To detect the formation of the new amide bond.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your EDC/NHS reactions.
Table 1: Recommended pH for EDC/NHS Reaction Steps
| Reaction Step | Reagents | Optimal pH Range | Rationale |
| Carboxyl Activation | This compound + EDC/NHS | 4.5 - 6.0 | Maximizes the efficiency of O-acylisourea intermediate formation. |
| Amine Coupling | NHS-activated PEG + Amine | 7.2 - 8.5 | Facilitates nucleophilic attack by the deprotonated primary amine. |
Table 2: Half-life of NHS-ester at Various pH and Temperatures
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
| 7.0 | Room Temperature | ~1 hour (estimated) |
| 9.0 | Room Temperature | Minutes |
Table 3: Recommended Molar Ratios of Reagents
| Reagent | Molar Ratio relative to this compound | Purpose |
| EDC | 2 - 5 fold excess | Activates the carboxyl group. |
| NHS | 2 - 5 fold excess | Forms a more stable amine-reactive intermediate. |
| Amine-containing molecule | 1 - 1.5 fold excess | Drives the conjugation reaction to completion. |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Coupling
This protocol is recommended for maximizing efficiency by performing each reaction step at its optimal pH.
Materials:
-
This compound
-
EDC (FW: 191.70)
-
NHS (FW: 115.09)
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
(Optional) 2-Mercaptoethanol
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation. Prepare stock solutions of this compound and your amine-containing molecule.
-
Activation: Dissolve this compound in Activation Buffer.
-
Add EDC and NHS to the this compound solution. A 2-5 fold molar excess of each is a good starting point.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
(Optional) Quench EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC. This step is crucial if the amine-containing molecule also has carboxyl groups that you do not want to be modified.
-
pH Adjustment: Immediately raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Coupling: Add your amine-containing molecule to the activated this compound solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM.
-
Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Protocol 2: One-Pot Aqueous EDC/NHS Coupling
This is a simpler, though potentially less efficient, protocol where both activation and coupling occur at the same pH.
Materials:
-
This compound
-
EDC
-
NHS
-
Amine-containing molecule
-
Reaction Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening.
-
Dissolve this compound and your amine-containing molecule in the Reaction Buffer.
-
Add EDC and NHS to the solution (2-5 fold molar excess of each relative to the this compound).
-
Incubate for 2 hours at room temperature.
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM.
-
Purification: Purify the conjugate to remove unreacted materials.
Visualizations
Caption: Mechanism of the two-step EDC/NHS reaction with this compound.
Caption: Troubleshooting workflow for low yield in EDC/NHS reactions.
References
Characterizing and removing byproducts from Azido-PEG12-acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG12-acid. The information is designed to help you characterize and remove common byproducts from your reactions, ensuring the highest purity of your final conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two reactive groups at opposite ends of a 12-unit polyethylene glycol (PEG) spacer: an azide group (-N₃) and a carboxylic acid group (-COOH).[1][2][3] The PEG chain increases the solubility of the molecule in aqueous solutions.[2][4]
Its primary applications include:
-
Bioconjugation: Linking molecules to proteins, peptides, or antibodies.
-
Drug Delivery: As a component of Antibody-Drug Conjugates (ADCs) and PROTACs.
-
Click Chemistry: The azide group readily participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
-
Surface Modification: Functionalizing nanoparticles and other materials.
Q2: What are the most common reactions involving the functional groups of this compound?
The two main reactive functionalities of this compound allow for two distinct types of conjugation reactions:
-
Azide Group: Participates in "click chemistry" with alkyne-containing molecules to form a stable triazole ring. This reaction is known for its high efficiency and specificity.
-
Carboxylic Acid Group: Reacts with primary or secondary amines to form a stable amide bond. This reaction is often facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Q3: What are potential impurities in the starting this compound reagent?
Commercially available this compound is typically of high purity (≥95%). However, impurities can arise from the synthesis and storage of the PEG component itself. These can include:
-
Formaldehyde and Formic Acid: These are common degradation products of PEG polymers. They can react with amine groups in your target molecule.
-
PEG polymers of varying lengths: Although this compound is a discrete PEG (dPEG®), polydispersity can be a factor in lower-quality reagents.
It is crucial to obtain a Certificate of Analysis (CoA) from your supplier to verify the purity and identity of your reagent.
Troubleshooting Guides
Part 1: Byproducts from Carboxylic Acid (Amide Coupling) Reactions
Problem: Low yield or unexpected byproducts when coupling this compound to an amine-containing molecule using EDC/NHS chemistry.
Potential Byproducts and Their Characterization:
| Byproduct/Side Product | Formation Mechanism | Characterization Methods |
| N-acylurea | The O-acylisourea intermediate, formed by the reaction of the carboxylic acid with EDC, can rearrange to the more stable N-acylurea, which is unreactive towards amines. | HPLC, LC-MS (mass increase corresponding to EDC addition) |
| Anhydride | Two molecules of this compound can react to form an anhydride, especially in the absence of a sufficient amount of the amine nucleophile. | HPLC, LC-MS, IR spectroscopy (characteristic carbonyl stretch) |
| Unreacted this compound | Incomplete reaction due to insufficient activation, suboptimal pH, or hydrolysis of the NHS ester. | HPLC, TLC, LC-MS |
| Hydrolyzed NHS ester | The NHS ester is susceptible to hydrolysis, especially at pH values above 7.5, reverting back to the carboxylic acid. | HPLC, LC-MS |
Troubleshooting Workflow for Amide Coupling:
Caption: Troubleshooting workflow for amide coupling reactions.
Experimental Protocol: Removal of N-acylurea and Unreacted this compound
-
Reaction Quenching: After the reaction is complete, add a small amount of a primary amine (e.g., Tris buffer) to quench any remaining activated carboxylic acids.
-
Aqueous Extraction:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a slightly acidic aqueous solution (e.g., 5% citric acid) to remove the water-soluble N-acylurea byproduct.
-
Wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
-
Chromatography:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC. The choice of solvent system will depend on the properties of the conjugate.
-
Part 2: Byproducts from Azide (Click Chemistry) Reactions
Problem: Low yield or incomplete reaction in a CuAAC (copper-catalyzed azide-alkyne cycloaddition) reaction.
Potential Byproducts and Their Characterization:
| Byproduct/Side Product | Formation Mechanism | Characterization Methods |
| Unreacted Starting Materials | Incomplete reaction due to an inactive catalyst, insufficient reducing agent, presence of oxygen, or steric hindrance. | HPLC, TLC, LC-MS |
| Mixture of Regioisomers | In thermal (uncatalyzed) Huisgen cycloadditions, a mixture of 1,4- and 1,5-disubstituted triazoles can form. The copper-catalyzed reaction is highly regioselective for the 1,4-isomer. | NMR, HPLC (if separable) |
| Oxidized Catalyst (Cu(II)) | Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. | Visually (blue/green color of Cu(II) in solution) |
Troubleshooting Workflow for CuAAC Reactions:
Caption: Troubleshooting workflow for CuAAC reactions.
Experimental Protocol: Removal of Copper Catalyst and Unreacted Starting Materials
-
Copper Removal:
-
After the reaction, add a copper-chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the reaction mixture.
-
Alternatively, pass the reaction mixture through a column packed with a copper-chelating resin.
-
-
Extraction:
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with an aqueous solution of a chelating agent, followed by brine.
-
Dry the organic layer and concentrate it.
-
-
Chromatography:
-
Purify the crude product using flash column chromatography or preparative HPLC to separate the desired triazole product from unreacted this compound and the alkyne-containing molecule.
-
By following these guidelines and protocols, you can effectively troubleshoot your this compound reactions, leading to a higher purity of your desired conjugate and more reliable experimental outcomes.
References
Storage and handling best practices for Azido-PEG12-acid
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This guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of Azido-PEG12-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional, monodisperse Polyethylene Glycol (PEG) linker. It contains an azide (N3) group on one end and a carboxylic acid (COOH) group on the other, separated by a 12-unit PEG spacer.[1][2] This structure allows for versatile use in bioconjugation and drug delivery.[3] The azide group can react with alkyne-containing molecules via "click chemistry," while the carboxylic acid can form a stable amide bond with primary amine groups.[2][3] The hydrophilic PEG chain enhances the solubility of the molecule in aqueous solutions.
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the stability and reactivity of the compound. Best practices include storing it at -20°C in a dry, dark environment. It is also recommended to keep the container tightly sealed to prevent moisture absorption, as PEG compounds can be hygroscopic. For long-term storage, a freezer at -20°C is ideal, which can preserve the pure compound for up to three years.
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in a variety of common laboratory solvents. These include water, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). When preparing stock solutions, it is best to use anhydrous (dry) solvents to maintain the compound's reactivity.
Q4: What are the primary safety precautions when handling this compound?
A4: this compound is classified as harmful if swallowed, and it can cause skin and serious eye irritation. It may also cause respiratory irritation. Therefore, standard laboratory personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. Avoid creating dust, and wash hands thoroughly after handling.
Storage Conditions Summary
| Condition | Recommendation | Shelf Life (Pure Form) | Shelf Life (In Solvent) |
| Temperature | -20°C | Up to 3 years | Up to 6 months at -80°C |
| Light | Store in the dark/light-protected container | N/A | N/A |
| Atmosphere | Keep dry, under inert atmosphere if possible | N/A | N/A |
Experimental Protocols
Protocol: Preparation of an this compound Stock Solution
This protocol outlines the steps for preparing a stock solution for use in subsequent conjugation reactions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO or DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Appropriate vials and syringes
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening. This prevents condensation of moisture inside the vial, which can degrade the compound.
-
Inert Atmosphere: If possible, briefly flush the vial with an inert gas like argon or nitrogen.
-
Solvent Addition: Using a syringe, add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Store the resulting stock solution at -20°C or -80°C for long-term stability. When not in use, keep the solution frozen.
Troubleshooting Guides
Issue 1: Low or No Yield in Click Chemistry Reaction
Low yield is a common issue in bioconjugation reactions. This guide provides a logical workflow to diagnose the problem.
Possible Causes & Solutions:
-
Inactive Copper Catalyst: The Cu(I) catalyst is essential for the reaction but can be oxidized by dissolved oxygen.
-
Solution: Ensure the sodium ascorbate solution (reducing agent) is prepared fresh immediately before use. Consider using a Cu(I)-stabilizing ligand like THPTA, especially for aqueous reactions.
-
-
Degraded Reagents: The azide or alkyne starting materials may have degraded.
-
Solution: Check the purity of your starting materials. Azides should be stored protected from light.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can limit the reaction.
-
Solution: While a 1:1 ratio is theoretical, using a slight excess (e.g., 1.1-1.5 equivalents) of the alkyne component can help drive the reaction to completion.
-
-
Oxygen Contamination: Oxygen can deactivate the Cu(I) catalyst.
-
Solution: Degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Suboptimal Solvent: The solubility of reactants can impact reaction efficiency.
-
Solution: Most click reactions work well in a mixture of an organic solvent (like DMSO or t-BuOH) and water.
-
Issue 2: Compound is Tacky or Difficult to Handle
PEG compounds are known to be hygroscopic, meaning they readily absorb moisture from the air.
Cause: The solid PEG reagent has absorbed atmospheric moisture, causing it to become tacky and difficult to weigh or manipulate accurately.
Solutions:
-
Prevention: Always allow the container to warm to room temperature before opening it. This is the most critical step to prevent condensation from forming on the cold compound.
-
Handling: Minimize the time the container is open to the air. If possible, handle the compound in a glove box or under a stream of dry, inert gas.
-
Storage: After use, tightly reseal the container, preferably after flushing with an inert gas, and return it to -20°C storage.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming Azido-PEG12-acid Conjugation
This guide provides a detailed comparison of common analytical methods for confirming the successful conjugation of Azido-PEG12-acid to target molecules, such as proteins, peptides, or small molecule drugs. Below, we present the experimental data, detailed protocols, and objective comparisons to assist researchers in selecting the most appropriate techniques for their drug development and research needs.
Overview of Analytical Techniques
The confirmation of a successful conjugation reaction involving this compound requires a multi-faceted analytical approach. The primary goals are to verify the formation of the new covalent bond (e.g., an amide or triazole linkage), confirm the mass and purity of the final conjugate, and quantify the efficiency of the reaction. The most widely employed techniques for this purpose include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Each method offers distinct advantages and provides complementary information, making a combination of techniques the most robust strategy for comprehensive characterization.
Comparison of Key Analytical Methods
The selection of an analytical technique depends on the specific information required. Mass spectrometry provides precise mass information, HPLC is ideal for purity assessment, NMR gives detailed structural data, and FTIR is excellent for confirming the conversion of specific functional groups.
Data Presentation: Summary of Techniques
| Analytical Method | Information Provided | Key Advantages | Limitations | Typical Application |
| Mass Spectrometry (MS) | Molecular weight of the conjugate, degree of PEGylation, confirmation of conjugation.[1][2] | High sensitivity and accuracy, provides direct evidence of conjugation by mass increase.[2] | Polydispersity of PEG can complicate spectra; may not identify conjugation site without fragmentation.[1] | Confirming the mass of the final product and identifying different PEGylated species. |
| HPLC (RP-HPLC, SEC) | Purity of the conjugate, separation of conjugated from unconjugated species, detection of aggregates.[3] | High resolution, quantitative, well-established for protein and peptide analysis. | Can be challenging to resolve species with similar properties; may cause denaturation (RP-HPLC). | Assessing reaction completion and product purity. |
| NMR Spectroscopy | Detailed structural confirmation, determination of conjugation site, quantification of PEGylation degree. | Non-destructive, provides unambiguous structural data. | Lower sensitivity compared to MS, requires higher sample concentration, complex for large molecules. | Structural elucidation of small molecule conjugates or detailed analysis of specific conjugation sites. |
| FTIR Spectroscopy | Confirmation of functional group conversion (e.g., disappearance of azide peak). | Fast, simple, provides direct evidence of bond formation/disappearance. | Not suitable for complex mixtures, provides limited structural information beyond functional groups. | Monitoring the progress of "click chemistry" reactions by observing the azide peak. |
Experimental Workflows and Protocols
A generalized workflow for producing and confirming an this compound conjugate involves the initial conjugation reaction, followed by purification and characterization using a combination of the methods detailed below.
Caption: General experimental workflow for synthesis, purification, and characterization.
Mass Spectrometry (MALDI-TOF)
Mass spectrometry, particularly MALDI-TOF, is a powerful tool for analyzing PEGylated molecules due to its ability to handle high molecular weight species and tolerate some sample heterogeneity.
Expected Data: A successful conjugation will result in a mass spectrum showing a new peak corresponding to the molecular weight of the starting molecule plus the mass of the this compound (643.7 Da). The spectrum for the PEGylated product will typically show a distribution of peaks separated by 44 Da (the mass of one ethylene glycol unit), reflecting the polydispersity of the PEG chain.
| Sample | Expected Average Mass (Da) | Observed Mass Shift (Da) |
| Unconjugated Peptide | 2500.0 | N/A |
| Peptide-PEG12-Azide Conjugate | 3143.7 | +643.7 |
Experimental Protocol: MALDI-TOF MS Analysis
-
Sample Preparation : Mix 1 µL of the purified conjugate solution (typically 1 mg/mL in water or a suitable buffer) with 1 µL of a MALDI matrix solution (e.g., sinapic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).
-
Target Spotting : Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely to form crystals.
-
Data Acquisition : Analyze the sample on a MALDI-TOF mass spectrometer. The instrument is typically operated in positive ion reflector mode for peptides or linear mode for large proteins.
-
Data Analysis : The resulting spectrum is analyzed to determine the mass of the parent ion. The mass shift between the unconjugated and conjugated molecule confirms the addition of the PEG linker.
Caption: Workflow for MALDI-TOF mass spectrometry analysis.
High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase HPLC separates molecules based on their hydrophobicity. Since PEGylation increases the hydrophilic character of a molecule, the conjugate will typically elute earlier than the more hydrophobic, unconjugated starting material.
Expected Data: The chromatogram of a successful conjugation reaction will show a new, earlier-eluting peak corresponding to the PEGylated product and a decrease in the area of the peak corresponding to the starting material.
| Compound | Retention Time (min) | Change in Retention | Purity (%) |
| Unconjugated Peptide | 15.2 | N/A | >98% |
| Peptide-PEG12-Azide Conjugate | 12.8 | -2.4 min | >95% |
Experimental Protocol: RP-HPLC Analysis
-
Column : C18 or C4 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). C4 columns are often preferred for larger proteins.
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient : A typical gradient might run from 5% to 95% Mobile Phase B over 30 minutes. The exact gradient should be optimized for the specific conjugate.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 214 nm (for peptide bonds) and/or 280 nm (for aromatic residues).
-
Analysis : Compare the chromatograms of the starting material and the final product to identify the new conjugate peak and assess the purity by integrating the peak areas.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is particularly useful for reactions involving the azide group, such as in "click chemistry." The azide group has a strong, characteristic absorption peak that is easy to monitor.
Expected Data: In a successful azide-alkyne cycloaddition reaction, the FTIR spectrum will show a complete disappearance of the characteristic azide (N₃) stretching peak around 2100 cm⁻¹.
| Sample | Azide Peak (cm⁻¹) | Observation |
| This compound (reactant) | ~2100 | Strong, sharp peak |
| Purified Conjugate (product) | N/A | Peak is absent |
Experimental Protocol: FTIR Analysis
-
Sample Preparation : Prepare a thin film of the sample (reactant or purified product) on a salt plate (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan : Perform a background scan of the empty spectrometer.
-
Sample Scan : Acquire the spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis : Process the spectrum (e.g., baseline correction) and identify the characteristic azide peak at ~2100 cm⁻¹. Compare the spectra before and after the reaction to confirm its disappearance.
Caption: Logical workflow for FTIR-based reaction monitoring.
Conclusion
Confirming the successful conjugation of this compound requires a suite of orthogonal analytical methods. Mass spectrometry provides definitive confirmation of the mass addition, while HPLC is the gold standard for assessing purity and reaction completion. For reactions involving the azide moiety, FTIR offers a rapid and direct method to monitor the consumption of the starting material. Finally, for detailed structural verification, particularly for smaller conjugates, NMR spectroscopy remains an invaluable, albeit more resource-intensive, tool. By combining these techniques, researchers can generate a comprehensive and reliable characterization of their PEGylated products.
References
A Comparative Guide to HPLC Purification and Analysis of Azido-PEG12-acid Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and proteomics, the precise analysis of PEGylation reactions is critical. Azido-PEG12-acid is a versatile linker, frequently employed in "click chemistry" and other conjugation strategies. Its purification and the analysis of its reaction products necessitate robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering the resolution required to separate starting materials, intermediates, and final products.
This guide provides an objective comparison of common HPLC methods for the analysis and purification of this compound reaction products. It includes supporting data, detailed experimental protocols, and visualizations to assist in methodology selection and implementation.
Comparison of HPLC Methods for PEGylated Compound Analysis
The choice of HPLC method depends on the specific characteristics of the reactants and the resulting conjugate, including size, charge, and hydrophobicity. Each technique offers distinct advantages for separating the desired product from unreacted this compound, the coupling partner, and other impurities.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion HPLC (SEC-HPLC) | Ion-Exchange HPLC (IEX-HPLC) | Hydrophobic Interaction HPLC (HIC-HPLC) |
| Principle | Separation based on hydrophobicity. | Separation based on hydrodynamic radius (size and shape in solution). | Separation based on net surface charge. | Separation based on hydrophobicity under non-denaturing, high-salt conditions. |
| Primary Use Case | Purity assessment, reaction monitoring, separation of reactants from products of similar size. Ideal for resolving positional isomers.[1][2] | Monitoring conjugation reactions that result in a significant size change, and quantifying aggregation.[3] | Separation of PEGylated isoforms where PEGylation alters the molecule's overall charge.[2] | Purification and analysis of proteins and bioconjugates while preserving their native structure and activity. |
| Stationary Phase | C18, C8, C4 silica-based columns. | Porous particles with controlled pore sizes (e.g., silica, polymeric). | Charged resins (e.g., quaternary ammonium for anion exchange, sulfopropyl for cation exchange). | Hydrophobic resins (e.g., butyl, phenyl, octyl) with low ligand density. |
| Mobile Phase | Water/acetonitrile or methanol gradients with additives like TFA or formic acid. | Aqueous buffers (e.g., phosphate-buffered saline). | Aqueous buffers with an increasing salt gradient (e.g., NaCl) for elution. | High-salt buffer for binding, with a decreasing salt gradient for elution. |
| Advantages | High resolution and efficiency; well-established methods. | Gentle, non-denaturing conditions; predictable separation based on molecular weight. | High capacity; can resolve species with minor charge differences. | Orthogonal to other methods; preserves protein conformation and biological activity. |
| Limitations | Organic solvents can denature proteins; PEG dispersity can cause peak broadening. | Limited resolution for molecules of similar size; not suitable for separating isomers. | Dependent on the pI of the molecule and buffer pH; may not resolve neutral species. | Lower resolution compared to RP-HPLC; sensitive to buffer composition and temperature. |
| Detector Choice | UV-Vis, Mass Spectrometry (MS), Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD). | UV-Vis, Refractive Index (RI), Multi-Angle Light Scattering (MALS). | UV-Vis, Conductivity. | UV-Vis, Fluorescence. |
Visualizing the Process
To better understand the application of HPLC in this context, the following diagrams illustrate a typical reaction and the subsequent analytical workflow.
Caption: Reaction pathway for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for HPLC analysis of a conjugation reaction.
Experimental Protocol: RP-HPLC Analysis of a SPAAC Reaction
This protocol details a representative method for analyzing the reaction between this compound and a DBCO-functionalized peptide. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a "click chemistry" reaction valued for its high efficiency and biocompatibility, as it proceeds without a cytotoxic copper catalyst.
Objective: To monitor the progress and determine the purity of a PEGylated peptide conjugate.
1. Materials and Reagents:
-
This compound: (e.g., BroadPharm BP-21603)
-
DBCO-Peptide: Custom synthesis or commercial source.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
HPLC Grade Water
-
HPLC Grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
Quenching Solution (optional): e.g., an excess of a small molecule azide if quenching unreacted DBCO is necessary.
2. Reaction Setup:
-
Dissolve the DBCO-Peptide in PBS to a final concentration of 1 mg/mL.
-
Dissolve this compound in PBS.
-
Add 1.5 molar equivalents of the this compound solution to the DBCO-Peptide solution.
-
Incubate the reaction at room temperature.
-
Withdraw a 10 µL aliquot at various time points (e.g., 0, 1, 4, and 12 hours) for analysis.
3. Sample Preparation for HPLC:
-
To each 10 µL aliquot, add 90 µL of Mobile Phase A (see below) to stop the reaction and dilute the sample.
-
Vortex briefly and transfer to an HPLC vial.
4. HPLC Method:
-
HPLC System: An HPLC or UPLC system equipped with a UV detector and preferably a Charged Aerosol Detector (CAD) or ELSD, as the PEG linker lacks a strong chromophore.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
UV Detection: 220 nm and 280 nm (for peptide/protein).
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 65 |
| 22.0 | 95 |
| 24.0 | 95 |
| 25.0 | 5 |
| 30.0 | 5 |
5. Data Analysis:
-
Identify the peaks corresponding to the unreacted DBCO-peptide, this compound (may not be visible by UV), and the new, typically more retained, PEGylated product peak.
-
Integrate the peak areas.
-
Calculate the reaction conversion by comparing the area of the product peak to the sum of the areas of the reactant and product peaks at each time point.
-
Assess the final purity of the conjugate at the end of the reaction by calculating the percentage of the main product peak area relative to all peaks in the chromatogram.
By selecting the appropriate HPLC method and carefully optimizing the conditions, researchers can achieve accurate and reproducible analysis, ensuring the quality and consistency of their this compound reaction products.
References
Characterization of Azido-PEG12-acid: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of functionalized polyethylene glycol (PEG) derivatives is paramount in the development of bioconjugates, drug delivery systems, and advanced materials. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other key analytical techniques for the characterization of Azido-PEG12-acid, a heterobifunctional linker. We present a detailed examination of NMR spectroscopy, alongside Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC), supported by experimental data and protocols to aid in the selection of the most appropriate analytical strategy.
Performance Comparison of Analytical Techniques
The choice of analytical technique for characterizing this compound depends on the specific information required, such as structural confirmation, purity assessment, or molecular weight determination.
| Feature | NMR Spectroscopy | Mass Spectrometry (MALDI-TOF) | FTIR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Information Provided | Detailed structural information, functional group confirmation, quantification of purity and functionalization.[1] | Precise molecular weight, determination of polydispersity, and confirmation of end-group modifications.[1] | Identification of functional groups (e.g., azide, ether).[2] | Purity assessment, quantification, and separation of impurities.[] |
| Sample Requirements | 1-10 mg | < 1 mg | 1-5 mg | < 1 mg |
| Resolution | Atomic level resolution of chemical structure. | High mass resolution, can resolve individual polymer chains. | Functional group level. | High separation resolution of components in a mixture. |
| Sensitivity | Moderate.[4] | High. | Moderate. | High. |
| Quantitative Analysis | Excellent, inherently quantitative. | Can be quantitative with appropriate standards and methods. | Primarily qualitative, can be semi-quantitative. | Excellent for quantification with proper calibration. |
| Typical Application | Structural elucidation, purity determination, and quantification of end-group functionalization. | Molecular weight determination and distribution analysis. | Rapid confirmation of the presence of key functional groups. | Purity analysis and quality control. |
In-Depth Analysis with NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about this compound. Both ¹H and ¹³C NMR are utilized to confirm the presence of the azide and carboxylic acid functionalities, as well as the integrity of the PEG backbone.
Expected Chemical Shifts for this compound
The following table summarizes the expected chemical shifts for the key nuclei in this compound, based on data from similar azido-PEG derivatives.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N₃-CH₂ -CH₂-O- | ~3.39 | ~50.64 |
| O=C-CH₂ -CH₂-O- | ~2.5 - 2.8 | ~30 - 35 |
| -O-CH₂ -CH₂ -O- (PEG Backbone) | ~3.5 - 3.7 | ~70 |
| C =O (Carboxylic Acid) | - | ~172 |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below to facilitate the characterization of this compound.
NMR Spectroscopy
Objective: To obtain detailed structural information and confirm the functional groups of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
-
Vortex the tube until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both spectra to the corresponding nuclei in the this compound structure.
Mass Spectrometry (MALDI-TOF)
Objective: To determine the molecular weight and assess the polydispersity of this compound.
Materials:
-
This compound sample
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA))
-
Cationizing agent (e.g., sodium trifluoroacetate (NaTFA))
-
Solvent (e.g., acetonitrile, water)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a solution of the cationizing agent in a suitable solvent.
-
Dissolve the this compound sample in a suitable solvent.
-
Mix the sample solution, matrix solution, and cationizing agent solution.
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.
-
Insert the target plate into the mass spectrometer and acquire the mass spectrum in positive ion mode.
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To confirm the presence of the azide and ether functional groups.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Place a small amount of the this compound sample directly onto the ATR crystal.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the azide group (a sharp peak around 2100 cm⁻¹) and the C-O-C stretch of the PEG backbone (a strong, broad peak around 1100 cm⁻¹).
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the this compound sample.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (optional, for pH adjustment)
-
Reversed-phase C18 column
-
HPLC system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)
Procedure:
-
Prepare the mobile phases. A typical gradient elution for PEG derivatives would be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Dissolve the this compound sample in the initial mobile phase composition.
-
Set up the HPLC system with a suitable gradient program, for example, starting with a low percentage of Mobile Phase B and gradually increasing it.
-
Inject the sample and run the analysis.
-
Analyze the resulting chromatogram to determine the retention time of the main peak and identify any impurity peaks. The peak area of the main component relative to the total peak area provides an estimation of the purity.
Visualizing the Characterization Workflow
The following diagrams illustrate the logical workflow for the comprehensive characterization of this compound, from initial synthesis to final product verification.
Caption: Workflow for this compound characterization.
Caption: Selecting the right analytical technique.
References
The Balancing Act of Bioconjugation: A Comparative Guide to Azido-PEG12-acid and Other PEG Linker Lengths
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of novel therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers, polyethylene glycol (PEG) has emerged as a versatile tool, with its length being a key variable to modulate the properties of the final conjugate. This guide provides a comprehensive comparison of Azido-PEG12-acid with other PEG linker lengths, supported by experimental data, to inform the rational design of next-generation bioconjugates.
This compound is a popular heterobifunctional linker featuring a 12-unit PEG chain that offers a balance of hydrophilicity and length. The terminal azide group allows for efficient and specific "click chemistry" reactions, while the carboxylic acid end enables straightforward amide bond formation with amine-containing molecules. This combination makes it a valuable component in the synthesis of complex biomolecules. However, the optimal PEG linker length is not a one-size-fits-all solution and is highly dependent on the specific application, the nature of the conjugated molecules, and the desired therapeutic outcome.
Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
In the realm of ADCs, the PEG linker connects the monoclonal antibody to the cytotoxic payload. Its length can significantly impact the ADC's therapeutic index. Longer PEG chains are generally associated with improved pharmacokinetic properties. They increase the hydrodynamic radius of the ADC, which can reduce renal clearance and extend circulation half-life. Furthermore, the hydrophilic nature of PEG can help to mitigate the aggregation often caused by hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DAR) without compromising stability.[1][2]
However, a potential trade-off exists between enhanced pharmacokinetics and in vitro potency. Very long PEG linkers may introduce steric hindrance, potentially impeding the interaction of the ADC with its target antigen or hindering the release of the payload within the target cell.
Quantitative Comparison of PEG Linker Length in ADCs
| Parameter | No PEG | Short PEG (e.g., PEG2, PEG4) | Medium PEG (e.g., PEG8, PEG12) | Long PEG (e.g., PEG24, >1kDa) | Reference |
| Clearance (mL/day/kg in rats) | ~15 | ~10 (PEG2), ~7 (PEG4) | ~5 (PEG8), ~5 (PEG12) | ~5 (PEG24) | |
| In Vitro Cytotoxicity (IC50) | Potent | Generally Potent | Potent, may see slight decrease | Can be significantly reduced | |
| Tumor Growth Inhibition | Moderate | Improved | Often Optimal | Variable, may decrease | |
| Solubility/Aggregation | Prone to aggregation with hydrophobic payloads | Improved | Significantly Improved | Highly Soluble |
The Role of PEG Linker Length in PROTAC Efficacy
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker in a PROTAC is not merely a spacer but a critical determinant of the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for its mechanism of action.
An optimal linker length is crucial. A linker that is too short can lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in excessive flexibility, which may not favor the productive orientation required for efficient ubiquitination. PEG linkers are frequently employed in PROTAC design to enhance solubility and cell permeability.
Quantitative Comparison of PEG Linker Length in PROTACs
| Parameter | Short PEG Linker | Optimal PEG Linker | Long PEG Linker | Reference |
| Degradation Efficacy (DC50) | Less Potent | Highly Potent | Less Potent | |
| Maximum Degradation (Dmax) | Lower | Highest | Lower | |
| Ternary Complex Stability | May be unstable due to steric hindrance | Optimal for stable complex formation | May be unstable due to high flexibility | |
| Cell Permeability | Generally higher | Often a good balance | Can be lower due to increased size and polarity |
Visualizing the Concepts
To better understand the relationships and processes discussed, the following diagrams illustrate key concepts in bioconjugation and linker design.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the accurate assessment of bioconjugates with varying PEG linker lengths.
Protocol 1: In Vitro Cytotoxicity Assay for ADCs
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with different PEG linker lengths on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
ADCs with varying PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG24)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
ADC Dilution: Prepare a serial dilution of each ADC construct in complete medium. A typical starting concentration is 1000 ng/mL with 1:3 serial dilutions.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C.
-
Viability Assessment: Equilibrate the plate and the viability reagent to room temperature. Add the viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the untreated control wells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Ternary Complex Formation Assay for PROTACs using Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of the ternary complex formed by a PROTAC, a target protein, and an E3 ligase.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant target protein (e.g., BRD4) and E3 ligase (e.g., VHL)
-
PROTACs with varying PEG linker lengths
-
Amine coupling kit for protein immobilization
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase (e.g., VHL) onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
Ternary Complex Formation: Prepare a series of solutions containing a constant concentration of the target protein (e.g., BRD4) and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The response will reflect the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 binding model or a steady-state affinity model) to determine the affinity (KD) and kinetic parameters (ka and kd) of the ternary complex formation. A cooperativity factor (alpha) can also be calculated to assess the synergy between the target protein and the E3 ligase in binding to the PROTAC.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs and PROTACs, with a profound impact on their therapeutic potential. While longer PEG chains, such as that in this compound and beyond, can confer favorable pharmacokinetic properties and improve solubility, they may also negatively affect in vitro potency or ternary complex formation. The optimal linker length is therefore a delicate balance that must be empirically determined for each specific bioconjugate system. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of different PEG linker lengths, enabling the rational design of more effective and safer targeted therapeutics.
References
Determining the Drug-to-Antibody Ratio (DAR) for ADCs with Azido-PEG12-Acid Linkers: A Comparative Guide
The drug-to-antibody ratio (DAR) is a critical quality attribute of an antibody-drug conjugate (ADC), defining the average number of drug molecules conjugated to a single antibody. This parameter profoundly influences the ADC's therapeutic index, impacting its efficacy, toxicity, and pharmacokinetic profile. The choice of linker, such as an Azido-PEG12-acid, can introduce analytical challenges. This guide provides a comparative overview of common analytical techniques for DAR determination, with a focus on ADCs constructed using hydrophilic PEGylated linkers.
Overview of DAR Determination Methods
Several analytical techniques are employed to determine the DAR of an ADC. The most prevalent methods include hydrophobic interaction chromatography (HIC), reversed-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry (MS). The selection of a suitable method depends on the specific characteristics of the ADC, including the conjugation chemistry, the linker, and the physicochemical properties of the payload.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for characterizing the DAR distribution of ADCs. It separates proteins based on their surface hydrophobicity. The conjugation of hydrophobic drug-linkers to an antibody increases its overall hydrophobicity, allowing for the separation of different drug-loaded species (e.g., DAR0, DAR2, DAR4). The resulting chromatogram shows distinct peaks for each species, and the average DAR is calculated from the relative area of these peaks. The hydrophilic nature of PEG linkers can sometimes reduce the resolution between different DAR species in HIC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful chromatographic technique for DAR determination. It offers high resolution and is often used for analyzing antibody fragments. For intact ADCs, high temperatures and the use of organic solvents are typically required, which can lead to protein denaturation. RP-HPLC is particularly useful for analyzing reduced and deglycosylated antibody subunits (light chain and heavy chain), allowing for a more precise determination of drug distribution.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the ADC, allowing for unambiguous DAR determination. Both intact and subunit-level analysis can be performed. Native MS is used for analyzing intact ADCs under non-denaturing conditions, providing information on the distribution of different DAR species. Alternatively, liquid chromatography-mass spectrometry (LC-MS) of antibody subunits (e.g., after reduction) can provide site-specific conjugation information and a precise DAR value. The mass of the this compound linker must be accurately accounted for in the analysis.
Comparative Analysis of DAR Determination Methods
The choice of analytical method is critical for the accurate and reliable characterization of ADCs. The following table summarizes the key performance characteristics of HIC, RP-HPLC, and MS for DAR determination.
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Principle | Separation based on surface hydrophobicity. | Separation based on hydrophobicity under denaturing conditions. | Measurement of mass-to-charge ratio. |
| Resolution | Moderate to high for different DAR species. May be reduced for hydrophilic linkers. | High, especially for antibody fragments. | Very high, provides mass of each species. |
| Sample State | Native, non-denaturing conditions. | Denaturing conditions. | Native (Native MS) or denaturing (LC-MS) conditions. |
| Information Provided | DAR distribution and average DAR. | DAR distribution, average DAR, and analysis of fragments. | Exact mass of each DAR species, average DAR, and site-specific information (with fragmentation). |
| Analysis Time | Relatively fast (20-30 minutes). | Moderate (30-60 minutes). | Fast for direct infusion, longer with LC separation. |
| Advantages | Robust, widely used, good for process monitoring. | High resolution, well-established technique. | High accuracy and specificity, provides detailed molecular information. |
| Limitations | Resolution can be affected by linker and drug properties. Not suitable for all ADCs. | Denaturing conditions can alter the sample. | Higher instrument cost and complexity. |
Experimental Workflow and Protocols
The accurate determination of DAR requires meticulous experimental execution. Below are generalized workflows and protocols for ADC conjugation using an this compound linker and subsequent DAR analysis by HIC and LC-MS.
ADC Conjugation Workflow
The following diagram illustrates a typical workflow for the conjugation of a drug to an antibody using a PEGylated linker.
A Comparative Guide to Functional Assays for Validating Azido-PEG12-Acid Conjugate Activity
This guide provides a comprehensive comparison of functional assays crucial for validating the activity of bioconjugates synthesized using Azido-PEG12-acid. Designed for researchers, scientists, and professionals in drug development, this document outlines key experimental protocols, presents comparative data, and visualizes complex biological and experimental workflows. The focus is on a common application: the development of an Antibody-Drug Conjugate (ADC), where an antibody is linked to a cytotoxic drug via the this compound linker.
Introduction to this compound in Bioconjugation
This compound is a bifunctional linker featuring a terminal azide group and a carboxylic acid, separated by a 12-unit polyethylene glycol (PEG) chain. The azide group is ideal for copper-catalyzed or strain-promoted "click chemistry" reactions, enabling covalent attachment to alkyne-modified molecules. The carboxylic acid can be activated to form stable amide bonds with amine groups on proteins, such as antibodies. This linker's PEG component enhances the solubility and stability of the resulting conjugate while providing a defined spacing between the conjugated molecules.
A primary application of this linker is in the creation of ADCs. The "activity" of such a conjugate is multifaceted, encompassing its ability to bind to a target cell, internalize, and release its cytotoxic payload, ultimately leading to cell death. Validating this activity requires a suite of functional assays.
Core Functional Assays for ADC Validation
A suite of in vitro assays is essential to confirm that an this compound-linked ADC is functional. These assays evaluate the key attributes of the ADC: target binding, internalization, and cytotoxicity.
Target Binding Affinity Assays
It is crucial to verify that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay to quantify the binding of the ADC to its target antigen.
-
Flow Cytometry: Assesses the binding of the ADC to target cells expressing the antigen on their surface. This method provides information on the percentage of positive cells and the intensity of binding.
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) of the ADC to its target antigen.
Internalization Assays
For the cytotoxic payload to be effective, the ADC must be internalized by the target cell.
-
Fluorescence Microscopy: Utilizes a fluorescently labeled ADC to visually track its uptake and subcellular localization within target cells.
-
pH-Sensitive Dye Assays: Employs dyes that fluoresce only in the acidic environment of endosomes and lysosomes, providing a quantitative measure of internalization via flow cytometry.[1][2]
-
Toxin-Based Cytotoxicity Assays: The cell-killing effect of an ADC can be used as an indirect measure of its internalization efficiency.[2]
Cytotoxicity Assays
These assays directly measure the ADC's ability to kill target cells and are a critical indicator of its potential therapeutic efficacy.
-
MTT/XTT Assays: Colorimetric assays that measure the metabolic activity of cells, which correlates with cell viability. A decrease in metabolic activity indicates cytotoxicity.[3][4]
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity and cell death.
-
Apoptosis Assays: Detects markers of programmed cell death (e.g., caspase activity, Annexin V staining) to elucidate the mechanism of cell killing.
Comparative Analysis: this compound vs. Alternative Linkers
The choice of linker can significantly impact the stability, pharmacokinetics, and efficacy of an ADC. While PEG linkers are widely used to improve solubility and stability, alternatives are emerging to address potential limitations such as immunogenicity and non-biodegradability.
Table 1: Comparison of Linker Properties and Their Impact on ADC Performance
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| This compound (PEG-based) | Hydrophilic, flexible, defined length. | Improves solubility and stability. Reduces aggregation. Provides spatial separation between antibody and drug. | Potential for anti-PEG antibodies, leading to accelerated clearance. Not biodegradable. |
| Polysarcosine (pSar) | Hydrophilic, biocompatible, biodegradable polymer. | Low immunogenicity. Can improve in vivo stability. Biodegradable. | May have different pharmacokinetic profiles compared to PEG. |
| Polypeptides (e.g., (Gly-Ser)n) | Composed of natural amino acids. | Low immunogenicity. Tunable properties (flexibility, cleavage sites). Biodegradable. | Can be more complex to synthesize. Potential for enzymatic degradation in circulation. |
| Polysaccharides (e.g., Dextran) | Natural polymers. | Biocompatible and biodegradable. | Can be heterogeneous in size. May have complex conjugation chemistry. |
Table 2: Representative In Vitro Cytotoxicity Data (IC50 Values)
The following table presents hypothetical, yet representative, IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for an ADC constructed with different linkers. Lower IC50 values indicate higher potency.
| Cell Line | ADC with this compound (nM) | ADC with Polysarcosine Linker (nM) | ADC with Polypeptide Linker (nM) | Unconjugated Drug (nM) |
| Target-Positive (e.g., SK-BR-3) | 1.5 | 1.2 | 1.8 | 0.5 |
| Target-Negative (e.g., MCF-7) | > 1000 | > 1000 | > 1000 | 0.6 |
This data illustrates that while all linkers can produce potent ADCs, subtle differences in potency can be observed. The high IC50 values in the target-negative cell line demonstrate the target-specific killing of the ADCs, a key advantage over the unconjugated drug.
Detailed Experimental Protocols
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of an ADC using a tetrazolium colorimetric assay (MTT).
Materials:
-
Target-positive and target-negative cell lines
-
Complete cell culture medium
-
ADC constructs and unconjugated drug
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and unconjugated drug. Add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2. The incubation time may vary depending on the cell line and the drug's mechanism of action.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
ADC Synthesis and Mechanism of Action
References
- 1. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. ADC In Vitro Screening & Evaluation_ADC In Vitro Screening_Antibody Drug Conjugates Services - Antibody/ADC In Vitro Studies - ICE Bioscience [en.ice-biosci.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Azido-PEG12-acid: A Guide for Laboratory Professionals
The safe and compliant disposal of Azido-PEG12-acid is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, offering clear, actionable steps for the proper management of waste containing this bifunctional linker. Adherence to these protocols will mitigate risks associated with the azide functional group and ensure compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to be aware of the hazards associated with this compound. The azide group is highly reactive and potentially hazardous, while the compound itself is classified as a skin and eye irritant, and may cause respiratory irritation.[1]
Core Safety Principles:
-
Explosivity: While organic azides are generally less shock-sensitive than inorganic azides, they can be explosive. Heavy metal azides, which can form from reactions with metals like lead, copper, silver, and mercury, are notoriously shock-sensitive and can detonate violently.[1]
-
Toxicity: Azides are acutely toxic, with effects similar to cyanide. Exposure can occur through inhalation, ingestion, or skin absorption.[1]
-
Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[1]
-
Plumbing Hazards: Never dispose of azide solutions down the drain without prior deactivation. This practice can lead to the formation of explosive metal azides in copper or lead pipes.[1]
Personal Protective Equipment (PPE)
A comprehensive understanding and consistent use of appropriate Personal Protective Equipment (PPE) are the first line of defense against the hazards of this compound. The following table summarizes the required PPE for handling and disposing of this chemical.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. |
| Eyes | Safety glasses or goggles | Safety goggles provide superior protection against splashes. |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory | Fume hood | All handling and disposal procedures should be conducted in a certified chemical fume hood. |
Disposal Decision Workflow
The primary decision in the disposal of this compound is whether to proceed with direct disposal as hazardous waste or to perform a chemical deactivation of the azide group prior to disposal. The following workflow provides a logical approach to making this determination.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocols for Disposal
Based on the disposal decision workflow, two primary protocols are available for the management of this compound waste.
Protocol 1: Direct Disposal as Hazardous Waste
This is the most straightforward and often the safest method, particularly for concentrated solutions, solid waste, or waste mixed with other chemicals.
Methodology:
-
Container Selection: Choose a clean, non-metallic, and chemically compatible container with a secure screw-top cap. Polyethylene or glass containers are suitable. Avoid using metal containers or spatulas to handle azide waste to prevent the formation of explosive metal azides.
-
Labeling: Clearly label the container as "Hazardous Waste: Contains Organic Azides" and list all chemical constituents, including "this compound" and any solvents or other reagents present.
-
Segregation: Store the azide waste container separately from acidic waste streams to prevent the formation of highly toxic and explosive hydrazoic acid.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and sources of ignition.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.
Protocol 2: Chemical Deactivation of Dilute Aqueous this compound Waste
For dilute aqueous solutions (≤5%) of this compound, chemical deactivation can be performed to render the waste non-hazardous before disposal. The most common method is treatment with nitrous acid, which is generated in situ from sodium nitrite and a dilute acid. This procedure must be performed in a properly functioning chemical fume hood.
Materials:
-
Aqueous waste solution of this compound (≤5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Starch-iodide paper
Deactivation Procedure:
-
Setup: Place the this compound waste solution in the three-necked flask equipped with a stirrer and a dropping funnel.
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of this compound in the waste solution (this represents a ~40% excess).
-
Acidification: Crucially, add the 20% sulfuric acid solution gradually from the dropping funnel while stirring. The order of addition is essential to prevent the formation of poisonous and volatile hydrazoic acid.
-
Monitoring pH: Continue adding the acid slowly until the solution is acidic to litmus paper. The reaction generates nitric oxide, so proper ventilation is critical.
-
Reaction Time: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.
-
Testing for Completion: Test the solution for the presence of excess nitrite by dipping a piece of starch-iodide paper into the solution. A blue color indicates that excess nitrite is present and the decomposition of the azide is complete.
-
Final Disposal: Once the azide is completely destroyed, the resulting solution can be neutralized with a base (e.g., sodium hydroxide) to a pH between 6 and 9 and then disposed of as non-hazardous aqueous waste, in accordance with institutional guidelines.
Spill and Emergency Procedures
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate the risks.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated. For spills within a fume hood, keep the sash down.
-
Personal Protection: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, before attempting to clean the spill.
-
Containment and Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, contain the spill with a dike of absorbent material.
-
Collection: Carefully collect the absorbed material and place it in a labeled, sealed container for disposal as hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Emergency Contact Information:
| Emergency Type | Contact Information |
| Medical Emergency | Dial 911 or your institution's emergency number. |
| Chemical Spill | Contact your institution's Environmental Health and Safety (EHS) office. |
| Fire | Activate the nearest fire alarm and evacuate the building. |
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
